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A Multi-Modal Approach to the Definitive Absolute Configuration Determination of 1-amino-1-(2-ethylphenyl)propan-2-ol

An In-depth Technical Guide for Drug Development Professionals Abstract In pharmaceutical development, the three-dimensional arrangement of atoms within a drug molecule is not an academic detail—it is a critical determin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In pharmaceutical development, the three-dimensional arrangement of atoms within a drug molecule is not an academic detail—it is a critical determinant of efficacy and safety. Different stereoisomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of the absolute configuration of a new chemical entity is a cornerstone of its characterization and a regulatory prerequisite. This guide provides an in-depth, field-proven framework for determining the absolute stereochemistry of 1-amino-1-(2-ethylphenyl)propan-2-ol, a chiral amino alcohol with two stereocenters. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, presenting a logical, self-validating workflow that integrates Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a robust, cross-validated strategy for stereochemical assignment.

The Imperative of Stereochemical Precision in Drug Development

The biological systems with which drugs interact—receptors, enzymes, and other proteins—are themselves chiral. This inherent chirality leads to stereospecific interactions, a phenomenon often described by the "three-point attachment" model. For a molecule like 1-amino-1-(2-ethylphenyl)propan-2-ol, which possesses two chiral centers, there exist four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). It is highly probable that only one of these isomers carries the desired therapeutic activity (the eutomer), while others may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, establishing the absolute configuration is essential for creating reliable structure-activity relationships and ensuring patient safety[1]. This guide outlines a hierarchy of analytical methods to achieve an unassailable stereochemical assignment.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is considered the most powerful and unambiguous method for determining molecular structure, including absolute configuration[2][3]. It provides a direct visualization of the atomic arrangement in the solid state.

Expertise & Causality: The Principle of Anomalous Dispersion

While standard X-ray diffraction determines the connectivity and relative arrangement of atoms, assigning the absolute configuration requires a more subtle effect: anomalous dispersion (or resonant scattering)[2]. When the wavelength of the incident X-rays is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays. This effect breaks Friedel's Law, which normally dictates that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. The intensity differences between these "Bijvoet pairs" are directly dependent on the absolute stereochemistry[2]. The successful application of this principle allows for the calculation of the Flack parameter, a critical value that validates the assignment[4][5].

Experimental Protocol: SC-XRD
  • Crystal Growth (Rate-Limiting Step):

    • Objective: To obtain a single, high-quality crystal of the enantiomerically pure compound, typically 0.1-0.3 mm in each dimension[3].

    • Method: Slow evaporation from a suitable solvent or solvent/anti-solvent system is the most common technique. Screen a variety of solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof). If the free base is an oil, crystallization of a salt (e.g., hydrochloride or tartrate) is a highly effective alternative.

  • Data Collection:

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source.

    • Causality: The choice of radiation is critical. Copper (Cu Kα, λ ≈ 1.54 Å) radiation is generally preferred over Molybdenum (Mo Kα, λ ≈ 0.71 Å) for light-atom organic structures, as the anomalous scattering effect is stronger with the longer wavelength, providing a more reliable Flack parameter[4].

    • Procedure: Mount the crystal and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Use standard crystallographic software to solve the phase problem and build an initial molecular model.

    • Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Assignment:

    • Trustworthiness: The final refinement should include the Flack parameter. A value close to 0 with a small standard uncertainty (e.g., x < 0.1, u < 0.04) indicates that the assigned stereochemistry is correct[4][5]. A value close to 1 indicates that the inverted structure is correct.

Data Presentation: SC-XRD Results
ParameterTypical ValueInterpretation
Flack Parameter (x)0.05 (8)A value near 0 indicates the correct absolute configuration has been determined.
Standard Uncertainty (u)< 0.1Provides confidence in the Flack parameter value.
Resolution (Å)< 0.8 ÅHigh resolution ensures atomic positions are well-defined.
Visualization: SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Validation Enantiopure Enantiopure Sample Crystallization Crystal Growth Enantiopure->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal DataCollection X-ray Data Collection (Cu Kα radiation) SingleCrystal->DataCollection Refinement Structure Solution & Refinement DataCollection->Refinement Flack Flack Parameter Calculation Refinement->Flack Validation Flack ≈ 0? Flack->Validation Correct Assignment Correct Validation->Correct Yes Incorrect Invert Structure Validation->Incorrect No

Fig 1. Workflow for absolute configuration determination via SC-XRD.

The Solution-State Arbiter: Vibrational Circular Dichroism (VCD)

When suitable crystals cannot be obtained, VCD offers a powerful, non-destructive alternative for determining absolute configuration on samples in solution[6][7]. This technique is applicable to a wide range of molecules, including oils and other non-crystalline materials.

Expertise & Causality: The Synergy of Experiment and Theory

VCD measures the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition[7][8]. While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images of equal magnitude and opposite sign[6][9]. The power of VCD lies in its partnership with quantum chemistry. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated from first principles using Density Functional Theory (DFT)[9]. A match between the experimental spectrum and the calculated spectrum for a specific enantiomer provides a confident assignment.

Experimental Protocol: VCD
  • Sample Preparation:

    • Objective: Prepare a solution of the enantiomerically pure sample.

    • Method: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~0.1 M[9]. The solvent must be transparent in the IR region of interest (typically 1800-1000 cm⁻¹).

  • Spectra Acquisition:

    • Instrumentation: A commercial VCD spectrometer (e.g., an FT-IR spectrometer with a VCD module).

    • Procedure: Acquire both the IR and VCD spectra of the sample. Data collection may take several hours to achieve a good signal-to-noise ratio[6].

  • Computational Modeling:

    • Software: A quantum chemistry package such as Gaussian.

    • Procedure: a. Conformational Search: Perform a thorough search to identify all low-energy conformers of one chosen enantiomer (e.g., (1R,2R)-1-amino-1-(2-ethylphenyl)propan-2-ol). b. DFT Optimization: Optimize the geometry and calculate the vibrational frequencies for each conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). c. VCD Calculation: Calculate the IR and VCD intensities for each conformer. d. Spectral Averaging: Generate the final theoretical spectrum by performing a Boltzmann-weighted average of the spectra of all contributing conformers[6]. The spectrum for the other enantiomer is its mirror image.

  • Spectral Comparison and Assignment:

    • Trustworthiness: Visually and/or mathematically compare the experimental VCD spectrum with the two calculated spectra (one for each enantiomer). A strong correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration[9].

Data Presentation: VCD Spectral Comparison
Experimental Freq. (cm⁻¹)Experimental VCD SignCalculated Freq. (cm⁻¹) for (1R,2R)Calculated VCD Sign for (1R,2R)Assignment Match?
1455+1458+Yes
1380-1382-Yes
1260+1258+Yes
1110-1115-Yes
Visualization: VCD Analysis Workflow

VCD_Workflow cluster_exp Experimental Path cluster_comp Computational Path Sample Enantiopure Sample in Solution Acquire Acquire Experimental IR and VCD Spectra Sample->Acquire ExpSpec Experimental VCD Spectrum Acquire->ExpSpec Compare Compare Experimental vs. Calculated Spectra ExpSpec->Compare Model Build 3D Model of one Enantiomer ConfSearch Conformational Search Model->ConfSearch DFT DFT Geometry Optimization & VCD Calculation ConfSearch->DFT CalcSpecR Calculated (R,R) Spectrum DFT->CalcSpecR CalcSpecS Calculated (S,S) Spectrum (Inverted) DFT->CalcSpecS CalcSpecR->Compare CalcSpecS->Compare Assign Assign Absolute Configuration Compare->Assign

Fig 2. Workflow combining experimental VCD with DFT calculations.

NMR Spectroscopy with Chiral Derivatizing Agents

For amino alcohols, NMR spectroscopy provides a robust method for configurational assignment through chemical derivatization[]. The logic is to convert the enantiomeric sample into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and are distinguishable by NMR.

Expertise & Causality: The Modified Mosher's Method

The Mosher's method, using α-methoxy-α-trifluoromethylphenylacetic acid (MPA), is a classic technique for determining the configuration of alcohols and amines[][11]. For a 1,2-amino alcohol like our target molecule, both the amine and alcohol functionalities can be derivatized to form a bis-MPA derivative. By preparing derivatives with both (R)- and (S)-MPA, we can analyze the differences in proton chemical shifts (Δδ = δS - δR). The signs of these Δδ values for protons near the chiral centers are predictable based on well-established conformational models of the resulting diastereomers, allowing for a definitive assignment[11][12].

Experimental Protocol: Bis-MPA Derivatization
  • Derivatization (Two Reactions):

    • Objective: To form the bis-(R)-MPA and bis-(S)-MPA derivatives.

    • Reaction 1: React the enantiopure amino alcohol with (R)-MPA chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., CH₂Cl₂).

    • Reaction 2: Separately, react the amino alcohol with (S)-MPA chloride under identical conditions.

    • Purification: Purify both diastereomeric products via flash chromatography.

  • NMR Data Acquisition:

    • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

    • Procedure: Acquire high-resolution ¹H NMR spectra for both the bis-(R)-MPA and bis-(S)-MPA derivatives in a suitable solvent (e.g., CDCl₃).

  • Data Analysis and Assignment:

    • Trustworthiness: Carefully assign all relevant proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the C1-C2 bond.

    • Model Application: The established model for 1,2-amino alcohol bis-MPA derivatives predicts that for a given configuration, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values. Compare the observed pattern of Δδ signs to the predictive model to assign the absolute configuration at both C1 and C2[11].

Data Presentation: NMR Δδ (δS - δR) Analysis
Protonδ for (S)-MPA deriv. (ppm)δ for (R)-MPA deriv. (ppm)Δδ (ppm)Predicted Sign for (1R,2R)
C1-H4.854.95-0.10-
C2-H4.104.02+0.08+
C3-H₃ (methyl)1.151.08+0.07+
Phenyl (ortho-H)7.307.42-0.12-
Visualization: NMR Derivatization Logic

NMR_Workflow cluster_prep Derivatization cluster_analysis Analysis Sample Enantiopure Amino Alcohol React_R React Sample->React_R React_S React Sample->React_S R_MPA (R)-MPA-Cl R_MPA->React_R S_MPA (S)-MPA-Cl S_MPA->React_S Deriv_R Bis-(R)-MPA Diastereomer React_R->Deriv_R Deriv_S Bis-(S)-MPA Diastereomer React_S->Deriv_S NMR_R ¹H NMR Deriv_R->NMR_R NMR_S ¹H NMR Deriv_S->NMR_S Calc Calculate Δδ (δS - δR) NMR_R->Calc NMR_S->Calc Model Apply Conformational Model Calc->Model Result Assign Configuration Model->Result

Fig 3. Logic for configurational assignment using NMR and chiral derivatizing agents.

A Strategy of Cross-Validation

The highest confidence in a stereochemical assignment is achieved through cross-validation, where two or more independent methods yield the same result[13]. No single technique is infallible; crystals may have unexpected pathologies, and computational models rely on approximations. A prudent strategy involves using a primary method and confirming the result with an orthogonal technique.

Recommended Workflow
  • Primary Method - SC-XRD: Vigorously pursue the growth of a high-quality single crystal. If successful, this provides the most direct and trusted answer.

  • Confirmatory Method - VCD: Regardless of the SC-XRD outcome, perform a VCD analysis. If a crystal structure is obtained, the VCD result must match. If no crystals are available, VCD becomes the primary method for the assignment.

  • Ancillary Method - NMR: The NMR derivatization method serves as an excellent third check and is particularly useful for confirming the configuration of solution-state material that will be used in biological assays.

This multi-modal approach provides a self-validating system, ensuring that the final assignment is robust, reliable, and ready for regulatory scrutiny.

Visualization: Integrated Strategy

Integrated_Strategy Start Enantiopure Sample of 1-amino-1-(2-ethylphenyl)propan-2-ol Xray Method 1: SC-XRD (Primary) Start->Xray VCD Method 2: VCD (Confirmatory/Primary) Start->VCD NMR Method 3: NMR (Ancillary) Start->NMR Result_Xray Result A Xray->Result_Xray Result_VCD Result B VCD->Result_VCD Result_NMR Result C NMR->Result_NMR Compare Results A, B, C Consistent? Result_Xray->Compare Result_VCD->Compare Result_NMR->Compare Final Definitive Absolute Configuration Assigned Compare->Final Yes

Fig 4. An integrated, cross-validating approach for definitive stereochemical assignment.

Conclusion

The determination of the absolute configuration of 1-amino-1-(2-ethylphenyl)propan-2-ol is a critical task that demands the highest level of scientific rigor. While Single-Crystal X-ray Diffraction remains the definitive method, its requirement for high-quality crystals is a significant limitation. Vibrational Circular Dichroism has emerged as a powerful and reliable alternative for solution-state analysis, providing a definitive answer through the synergy of experimental spectroscopy and quantum-chemical calculations. NMR spectroscopy, following derivatization with a chiral agent, offers a classic and complementary approach that is well-suited to the specific functional groups of the target molecule. By judiciously applying these techniques within a cross-validating framework, researchers and drug development professionals can assign the absolute configuration with the utmost confidence, building a solid foundation for further preclinical and clinical development.

References

  • Feringa, B. L., & Buma, W. J. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. Retrieved from [Link]

  • Rizzo, C., & Gasparrini, F. (2012). Advantages of electronic circular dichroism detection for the stereochemical analysis and characterization of drugs and natural products by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 70, 158-177. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Thieme. (2001). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis. Retrieved from [Link]

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (42), 5319-5321. Retrieved from [Link]

  • Riguera, R., et al. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications. DOI:10.1039/B510806C. Retrieved from [Link]

  • Sánchez-Sánchez, M., et al. (2005). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry, 70(25), 10522-10527. Retrieved from [Link]

  • Encyclopedia.pub. (2022). X-ray Single-Crystal Diffraction. Retrieved from [Link]

  • Chiralabs. (n.d.). Circular Dichroism (CD) Applications- Stereochemical assignment. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]

  • Bentham Open. (2013). Application of Circular Dichroism and Optical Rotation for Stereochemical Analysis of Natural Products. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is a critical determinant of its potential success.[1][2] Metabolic stability, the susceptibility of a drug candidate to biotransformation, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and clearance.[3][] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[5] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of a specific chiral molecule, (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol, offering insights grounded in established scientific principles and practical laboratory experience.

Introduction to (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol: A Molecule of Interest

(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a chiral aminopropanol derivative.[6] Compounds within this structural class have been explored for various pharmacological applications.[7] The presence of a primary amine, a secondary alcohol, and an ethyl-substituted aromatic ring suggests several potential sites for metabolic modification.[8] Understanding the metabolic liabilities of this specific stereoisomer is crucial, as enantiomers can exhibit different metabolic profiles.[9]

The core objective of this guide is to delineate a robust and scientifically sound approach to characterizing the in vitro metabolic stability of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol. This involves not just the "how" but, more importantly, the "why" behind each experimental step, ensuring the generation of reliable and interpretable data.

Foundational Concepts in In Vitro Metabolic Stability Assessment

The primary goal of in vitro metabolic stability assays is to determine the intrinsic clearance (CLint) of a compound.[3][5] This parameter reflects the inherent capacity of metabolizing enzymes to eliminate the drug, independent of physiological factors like blood flow.[5] From CLint, we can extrapolate key pharmacokinetic parameters such as in vivo half-life and hepatic clearance.[3]

The Central Role of the Liver

The liver is the primary organ of drug metabolism, rich in a diverse array of enzymes that facilitate the biotransformation of xenobiotics.[10][11] These enzymatic reactions are broadly categorized into Phase I and Phase II metabolism.[1][12]

  • Phase I Reactions: These typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[12][13][14][15] The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, are the major catalysts of Phase I reactions.[11][16][17]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, increasing water solubility and facilitating excretion.[12][13][14] Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1]

Choosing the Right In Vitro System

Several in vitro systems are available to model hepatic metabolism, each with its own advantages and limitations.[5]

In Vitro System Description Advantages Limitations
Liver Microsomes Vesicles of the endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[10][18]Cost-effective, easy to prepare and store, suitable for high-throughput screening.[10][18]Lacks cytosolic enzymes and the complete cellular machinery.[19]
Hepatocytes Intact, viable liver cells.[20]Contain the full complement of Phase I and Phase II enzymes and cofactors, providing a more physiologically relevant system.[20][21]More expensive, shorter lifespan, and more complex to work with than microsomes.
Liver S9 Fraction A mixture of microsomal and cytosolic fractions.[1]Contains both Phase I and Phase II enzymes.[1][20]Dilution of enzymes compared to more purified fractions.[19]
Recombinant Enzymes Individual drug-metabolizing enzymes expressed in a cellular system.Allows for the study of a single enzyme's contribution to metabolism.[5]Does not account for the interplay between different enzymes.[5]

For an initial assessment of the metabolic stability of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol, human liver microsomes (HLM) are the recommended starting point due to their cost-effectiveness and focus on CYP-mediated metabolism, which is often the primary route for many small molecules.[10][22] If significant metabolism is observed, follow-up studies with hepatocytes can provide a more comprehensive picture.[23]

Experimental Design and Protocols

A well-designed experiment is the cornerstone of reliable data. The following protocols are designed to be self-validating by including appropriate controls.

Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[22][23]

  • (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol (test compound)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Organic solvent (e.g., acetonitrile or methanol) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

Caption: Workflow for the liver microsomal stability assay.

  • Preparation:

    • Prepare a stock solution of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol in a suitable organic solvent (e.g., DMSO).

    • Thaw cryopreserved pooled human liver microsomes on ice.

    • Prepare a fresh solution of the NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a 96-well plate, combine the microsomes, buffer, and the test compound at a final concentration of 1 µM.[23]

    • Include wells for the positive controls under the same conditions.

    • Also, prepare control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a volume of cold organic solvent (e.g., acetonitrile) containing a suitable internal standard to the appropriate wells to stop the reaction.[24]

    • The "0" time point sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Once all time points have been collected, centrifuge the plate to pellet the precipitated proteins.[23]

    • Transfer the supernatant to a new plate for analysis.

Analytical Quantification: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[25][26][27]

  • Chromatography: A C18 reversed-phase column is a good starting point for separating the analyte from matrix components. The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.[25] This involves selecting a specific precursor ion (the molecular weight of the parent compound) and a product ion (a characteristic fragment).

  • Internal Standard: An ideal internal standard is a stable, isotopically labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.

The peak area of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol at each time point is normalized to the peak area of the internal standard. This ratio is then used to determine the percentage of the parent compound remaining over time.

Data Analysis and Interpretation: From Raw Data to Meaningful Insights

Calculation of In Vitro Half-Life and Intrinsic Clearance
  • Plot the Data: Plot the natural logarithm of the percentage of the parent compound remaining versus time.[23]

  • Determine the Rate Constant: The slope of the linear regression line of this plot represents the elimination rate constant (k).[23]

  • Calculate the Half-Life (t½): The in vitro half-life is calculated using the following equation: t½ = 0.693 / k[23]

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Interpreting the Results

The calculated CLint value provides a quantitative measure of the metabolic stability of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Intrinsic Clearance (CLint) Metabolic Stability Classification Implications for Drug Development
< 10 µL/min/mg proteinLowLikely to have low hepatic clearance and a long half-life.
10 - 50 µL/min/mg proteinModerateMay have acceptable pharmacokinetic properties.
> 50 µL/min/mg proteinHighLikely to have high hepatic clearance and a short half-life, potentially leading to poor oral bioavailability.[]

Predicting Metabolic Pathways: Identifying "Soft Spots"

The chemical structure of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol presents several potential sites for metabolic attack, often referred to as "soft spots."

Potential Phase I Metabolic Reactions
  • Aromatic Hydroxylation: The ethyl-substituted phenyl ring is a likely site for hydroxylation, a common reaction catalyzed by CYP enzymes.[15][28]

  • Aliphatic Hydroxylation: The ethyl group itself can be hydroxylated.

  • N-Deamination: The primary amine could be a target for deamination.

  • Oxidation of the Secondary Alcohol: The propan-2-ol moiety could be oxidized to a ketone.

Potential Phase II Metabolic Reactions
  • Glucuronidation: The hydroxyl group is a prime candidate for conjugation with glucuronic acid.[13]

  • Sulfation: The hydroxyl group can also undergo sulfation.[13]

  • N-Acetylation: The primary amine could be acetylated.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation CYPs Aliphatic_Hydroxylation Aliphatic Hydroxylation Parent->Aliphatic_Hydroxylation CYPs N_Deamination N-Deamination Parent->N_Deamination MAO/CYPs Alcohol_Oxidation Alcohol Oxidation Parent->Alcohol_Oxidation ADH/CYPs Glucuronidation Glucuronidation Parent->Glucuronidation UGTs N_Acetylation N-Acetylation Parent->N_Acetylation NATs Aromatic_Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Aromatic_Hydroxylation->Sulfation SULTs

Caption: Potential metabolic pathways of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Advanced Studies: Deepening the Understanding

Should the initial microsomal stability assay indicate moderate to high clearance, further studies are warranted.

  • Metabolite Identification: Using high-resolution mass spectrometry (HRMS), the structures of the major metabolites can be elucidated.[5] This provides direct evidence of the metabolic pathways and confirms the predicted "soft spots."

  • Reaction Phenotyping: This involves identifying the specific CYP isozymes responsible for the metabolism of the compound.[29] This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.

  • Hepatocyte Stability Assay: As previously mentioned, this assay provides a more complete picture of metabolism by including both Phase I and Phase II enzymes in a more physiologically relevant context.[20][30]

Conclusion: A Data-Driven Approach to Drug Development

The in vitro metabolic stability of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a critical parameter that will significantly influence its development trajectory. By employing the systematic and rigorous approach outlined in this guide, researchers can generate high-quality, reproducible data. This data will not only enable a clear classification of the compound's metabolic stability but also provide invaluable insights into its potential metabolic pathways. This knowledge is fundamental for making informed decisions, whether it involves advancing the compound, undertaking structural modifications to enhance stability, or de-prioritizing it in favor of more promising candidates.[31] Ultimately, a thorough understanding of a compound's metabolic fate is indispensable for the successful development of safe and effective medicines.

References

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (n.d.).
  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (2024, July 8).
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library. (n.d.).
  • What are common issues in in vitro ADME assays? - Patsnap Synapse. (2025, May 27).
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
  • In Vitro Approaches to Human Drug Metabolism - Oxford Biomedical Research. (n.d.).
  • Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors - Benchchem. (n.d.).
  • In vitro drug metabolism using liver microsomes - PubMed. (2004, February 15).
  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (2016, September 16).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. (2014, February 15).
  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec. (2023, October 9).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.).
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Regulations.gov. (2017, October 25).
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15).
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Metabolic Stability - Frontage Laboratories. (n.d.).
  • Understanding What Is Metabolic Stability Testing and Its Importance in Drug Development. (2026, April 7).
  • Drug Metabolism: Phase I and Phase II Metabolic Pathways - IntechOpen. (2024, February 14).
  • Metabolic stability of selected derivatives expressed as metabolic... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Metabolic Stability Testing | PK Optimization - Formulation / BOC Sciences. (n.d.).
  • Phase I and Phase II Metabolic Reactions in Drug Development. (2024, September 30).
  • Phase I and Phase II biotransformation reactions - Deranged Physiology. (2023, December 18).
  • What are examples of Phase 1 reactions in drug metabolism? - Dr.Oracle. (2025, February 18).
  • Enhancement of metabolic stability with structural modifications.... - ResearchGate. (n.d.).
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. (n.d.).
  • Guideline on the investigation of drug interactions | EMA. (2012, June 21).
  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments - FDA. (2024, October 9).
  • Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis - PMC. (n.d.).
  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023, January 4).
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14).
  • (1R,2S)-2-Amino-1-(2-ethylphenyl)-1-propanol | C11H17NO | CID 94423217 - PubChem. (n.d.).
  • Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books. (n.d.).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).
  • Paracetamol - Wikipedia. (n.d.).
  • Cytochromes P450. (n.d.).
  • 1-Amino-2-phenyl-propan-2-ol - Chem-Impex. (n.d.).
  • Buy (1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL (EVT-13189183) - EvitaChem. (n.d.).
  • (1S,2S)-2-amino-1-phenylpropan-1-ol - Veeprho. (n.d.).

Sources

Foundational

Primary mechanism of action for (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol

An in-depth analysis of the probable primary mechanism of action for (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol, based on structural homology to known psychoactive compounds, suggests a significant interaction with ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the probable primary mechanism of action for (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol, based on structural homology to known psychoactive compounds, suggests a significant interaction with serotonergic and potentially adrenergic pathways. This technical guide provides a comprehensive framework for elucidating the precise molecular interactions and functional consequences of this compound, designed for researchers and drug development professionals.

Postulated Primary Mechanism of Action: A Focus on Serotonin Receptors

Given the structural similarities to phenethylamine derivatives, it is hypothesized that (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol functions primarily as an agonist at serotonin 5-HT2A and 5-HT2C receptors. Many compounds with this structural backbone, such as DOM (2,5-Dimethoxy-4-methylamphetamine), exhibit potent activity at these receptors, which are known to mediate psychedelic and psychoactive effects.[1][2][3] The R-(-)-enantiomer of DOM is noted to be the more active stereoisomer, highlighting the importance of stereochemistry in receptor interaction.[4]

A secondary potential mechanism involves interaction with adrenergic receptors. Some aminopropanol derivatives have been shown to possess α1- and β1-adrenolytic activities.[5] Therefore, a comprehensive investigation should also assess the affinity and functional activity of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol at these receptors.

Investigational Workflow for Mechanism of Action Elucidation

The following is a detailed, multi-stage research program designed to systematically investigate and confirm the primary mechanism of action of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Stage 1: In Silico and Initial Physicochemical Characterization

The initial phase focuses on computational modeling to predict the binding affinity of the compound to its putative targets and basic physicochemical analysis.

1.1 Molecular Docking Studies

  • Objective: To predict the binding mode and estimate the binding affinity of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol to human serotonin receptors (5-HT2A, 5-HT2C) and adrenergic receptors (α1A, β1).

  • Protocol:

    • Obtain the crystal structures of the target receptors from the Protein Data Bank (PDB).

    • Prepare the ligand and receptor structures for docking by adding hydrogens, assigning charges, and minimizing energy.

    • Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

    • Analyze the resulting docking poses and scoring functions to predict binding affinity and key molecular interactions.

1.2 Physicochemical Profiling

A summary of predicted and known physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC11H17NOPubChem
Molecular Weight179.26 g/mol [6]
XLogP31.4[6]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Stage 2: In Vitro Receptor Binding and Functional Assays

This stage is critical for determining the specific molecular targets of the compound and its functional effects as an agonist, antagonist, or allosteric modulator.

2.1 Radioligand Binding Assays

  • Objective: To experimentally determine the binding affinity (Ki) of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol for a panel of serotonin and adrenergic receptors.

  • Protocol:

    • Prepare cell membranes from cell lines expressing the human recombinant receptors of interest (e.g., 5-HT2A, 5-HT2C, α1A, β1).

    • Incubate the membranes with a known radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A) and increasing concentrations of the test compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

2.2 Functional Assays

  • Objective: To determine the functional activity (EC50 and Emax) of the compound at the identified target receptors.

Workflow for In Vitro Assays

Caption: Workflow for in vitro binding and functional assays.

  • Protocol for Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C, α1A):

    • Use a cell line (e.g., HEK293) stably expressing the receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Apply increasing concentrations of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Plot a dose-response curve to determine the EC50 and Emax.

  • Protocol for Gs/Gi-coupled receptors (e.g., β1):

    • Use a cell line expressing the receptor of interest.

    • Treat the cells with increasing concentrations of the test compound.

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using an ELISA-based assay kit.

    • Plot a dose-response curve to determine the EC50 and Emax.

Stage 3: Ex Vivo and In Vivo Pharmacological Profiling

This final stage aims to understand the physiological effects of the compound in a more complex biological system.

3.1 Ex Vivo Tissue Bath Assays

  • Objective: To characterize the functional effects of the compound on isolated tissues.

  • Protocol (e.g., for α1-adrenergic activity):

    • Isolate aortic rings from a suitable animal model (e.g., rat).

    • Mount the tissues in an organ bath containing physiological salt solution and aerated with carbogen.

    • Record isometric tension using a force transducer.

    • Construct cumulative concentration-response curves for the test compound to assess its contractile or relaxant effects.

3.2 In Vivo Behavioral Assays

  • Objective: To assess the psychoactive effects of the compound in a living organism.

  • Protocol (Head-Twitch Response in Rodents for 5-HT2A Agonism):

    • Administer (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol to mice or rats at various doses.

    • Observe and count the number of head-twitches over a specified period.

    • Compare the results to a vehicle control and a known 5-HT2A agonist (e.g., DOI).[2]

Postulated 5-HT2A Receptor Signaling Pathway

5HT2A_Signaling Compound (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol Receptor 5-HT2A Receptor Compound->Receptor Gq Gαq Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca2->Downstream PKC->Downstream

Sources

Exploratory

Safety and toxicity profile of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol in vivo

[label="( Figure 1: Predicted in vivo pharmacodynamic and metabolic pathways. Quantitative Data: Target Toxicological Thresholds To guide dose-escalation studies, we utilize structural benchmarking.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="(

Figure 1: Predicted in vivo pharmacodynamic and metabolic pathways.

Quantitative Data: Target Toxicological Thresholds

To guide dose-escalation studies, we utilize structural benchmarking. The table below compares the known properties of the unsubstituted backbone against the predicted parameters for the target compound.

Table 1: Predicted Toxicokinetic Benchmarks & Experimental Parameters

ParameterUnsubstituted Backbone (Benchmark)(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-olRationale for Variance
LogP 0.60 – 0.88[1][2]~2.10 – 2.50 (Predicted)Ortho-ethyl group drastically increases lipophilicity.
Acute Oral LD50 (Rat) ~400 – 600 mg/kg~250 – 450 mg/kgIncreased BBB penetration lowers the threshold for acute neurotoxicity[3].
Transporter Affinity NET > DATDAT ≈ NETSteric bulk alters the binding pocket fit, potentially increasing dopaminergic tone.
Metabolic Half-Life 2 – 4 hours4 – 7 hoursSteric shielding at the ortho position reduces MAO-mediated degradation.
Primary Clearance Renal (Unchanged)Hepatic (CYP450 Phase I/II)Higher lipophilicity shifts clearance from renal excretion to hepatic glucuronidation.

Core Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are designed to isolate the specific toxicological liabilities of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Protocol A: Conscious Murine Cardiovascular Telemetry (ICH S7A Compliant)

Causality: Anesthesia severely depresses autonomic reflexes. Because this compound is predicted to act as an indirect sympathomimetic, evaluating cardiovascular safety (arrhythmogenesis, hypertension) requires conscious, freely moving subjects. Self-Validation: The system is validated by administering a known sympathomimetic (e.g., Ephedrine 5 mg/kg) as a positive control prior to test article evaluation to confirm telemetry sensitivity.

  • Surgical Implantation: Under isoflurane anesthesia, implant Data Sciences International (DSI) telemetry transmitters (e.g., HD-S10) into the abdominal aorta of male Sprague-Dawley rats. Tunnel ECG leads to the pectoral and xiphoid regions to capture Lead II ECG.

  • Recovery & Baseline: Allow a 14-day recovery period. Record baseline hemodynamics for 48 hours to ensure a return to normotension (Mean Arterial Pressure [MAP] ~90-100 mmHg).

  • Dosing & Acquisition: Administer the compound via oral gavage (PO) in a vehicle of 0.5% methylcellulose. Record continuous ECG, MAP, and heart rate for 24 hours post-dose.

  • Data Analysis: Quantify QTc prolongation using Bazett’s formula. Assess arrhythmogenic potential via automated waveform analysis, specifically looking for premature ventricular contractions (PVCs) indicative of excessive NET stimulation.

Protocol B: Functional Observational Battery (FOB)

Causality: The high predicted lipophilicity ensures rapid CNS penetration. The FOB systematically quantifies neurobehavioral deviations, differentiating between CNS excitation (hyperlocomotion, stereotypy) and depression. Self-Validation: Baseline scoring is performed 24 hours prior to dosing to establish a subject-specific internal control, effectively eliminating inter-subject baseline variability.

  • Home Cage Observation: Assess posture, palpebral closure, and spontaneous convulsions without disturbing the animal.

  • Handling Reactivity: Evaluate the ease of removal from the cage, vocalization, and muscle tone (grip strength).

  • Open Field Assessment: Place the subject in a standardized, video-tracked arena for 3 minutes. Quantify locomotor activity (total distance traveled), stereotypy (sniffing, head-weaving), and rearing behavior.

  • Reflex Testing: Measure approach response, touch response, and tail-pinch reactivity to assess sensorimotor integration and potential analgesic effects.

In Vivo Profiling Workflow

Workflow P1 Phase 1 Acute Toxicity (Dose Escalation) P2 Phase 2 CV Telemetry (Hemodynamics) P1->P2 P3 Phase 3 Neurobehavioral (FOB Testing) P2->P3 P4 Phase 4 Histopathology (Tissue Assay) P3->P4

Figure 2: Sequential in vivo safety and toxicity profiling workflow.

References

  • PubChem - 1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922. National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Asymmetric Synthesis Pathways for (1S,2S)-1-Amino-1-(2-ethylphenyl)propan-2-ol

Executive Summary & Structural Rationale The synthesis of chiral 1,2-amino alcohols is a cornerstone of pharmaceutical development. However, the target molecule, (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol , presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The synthesis of chiral 1,2-amino alcohols is a cornerstone of pharmaceutical development. However, the target molecule, (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol , presents a unique regiochemical challenge. Unlike the classic ephedrine or norephedrine alkaloid skeleton (which features a benzylic hydroxyl and an aliphatic amine), this target possesses an inverted regiochemistry: a benzylic amine (C1) and an aliphatic hydroxyl (C2).

Because of this structural inversion, standard asymmetric Henry (nitroaldol) reactions[1] of 2-ethylbenzaldehyde with nitroethane yield the incorrect regiochemistry. To achieve the precise (1S,2S)-anti configuration with the correct functional group placement, alternative strategic disconnections are required[2]. This guide details two robust, self-validating synthetic pathways designed specifically for this structural motif.

Pathway 1: Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale & Causality

The Noyori-type ATH coupled with DKR is a premier method for setting contiguous stereocenters from racemic α-substituted ketones[3]. The substrate, 1-(Boc-amino)-1-(2-ethylphenyl)propan-2-one, features a highly acidic benzylic α-proton.

In the presence of a mild base (e.g., Et₃N), the (1R) and (1S) enantiomers rapidly interconvert via an achiral enol intermediate[4]. The chiral Ru(II) catalyst, RuCl(p-cymene)[(S,S)-TsDPEN], exhibits profound chiral recognition. It reduces the (1S)-enantiomer to the (1S,2S)-alcohol at a rate (k_fast) orders of magnitude faster than the reduction of the (1R)-enantiomer (k_slow)[5][6]. This kinetic differential funnels the racemic mixture entirely into the desired (1S,2S)-anti product.

DKR_Mechanism cluster_0 Dynamic Kinetic Resolution (DKR) Equilibrium R_Ketone (1R)-α-Amino Ketone Enol Achiral Enol/Enolate R_Ketone->Enol Base (Et3N) Minor (1R,2S)-Isomer (Trace) R_Ketone->Minor Slow Reduction (k_slow) S_Ketone (1S)-α-Amino Ketone Enol->S_Ketone Base (Et3N) Product (1S,2S)-1-Amino-1-(2-ethylphenyl)propan-2-ol (Major Product, >99% ee) S_Ketone->Product Fast Reduction (k_fast) Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] + HCOOH Catalyst->S_Ketone Chiral Recognition

Figure 1: Catalytic cycle and stereochemical funneling in the Ru-catalyzed Dynamic Kinetic Resolution.

Experimental Protocol: ATH/DKR
  • Preparation of Catalyst Solution : In a strictly inert atmosphere (Ar), dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous CH₂Cl₂.

  • Substrate Addition : Add racemic 1-(Boc-amino)-1-(2-ethylphenyl)propan-2-one (1.0 equiv) to the catalyst solution.

  • Azeotrope Introduction : Dropwise add a pre-mixed azeotrope of formic acid and triethylamine (HCOOH/Et₃N, 5:2 molar ratio).

    • Causality: Formic acid serves as the hydride source. Et₃N acts as a base to promote the rapid racemization of the α-proton and buffers the system to prevent premature Boc-deprotection.

  • Reaction Execution : Stir at 40 °C for 24 hours.

    • Self-Validation: Monitor via chiral HPLC. The reaction is validated when the ketone peak is fully consumed and the (1S,2S)/(1R,2S) diastereomeric ratio (dr) exceeds 95:5. If dr is low, racemization is too slow relative to reduction; adjust by increasing the temperature slightly.

  • Workup & Deprotection : Quench with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Treat the crude intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group.

  • Isolation : Lyophilize to yield the (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol hydrochloride salt.

Pathway 2: Stereospecific Epoxidation and Regioselective Azidolysis

Mechanistic Rationale & Causality

Epoxide ring-opening is a highly reliable method for synthesizing 1,2-amino alcohols[2]. To achieve the (1S,2S)-anti stereochemistry, we must establish a cis relationship in the epoxide precursor. Starting from (Z)-1-(2-ethylphenyl)prop-1-ene, Jacobsen-Katsuki epoxidation utilizing the (S,S)-Mn-Salen catalyst yields the (1R,2S)-cis-epoxide.

When subjected to nucleophilic attack by sodium azide, the adjacent 2-ethylphenyl group stabilizes the developing positive charge in the Sₙ2 transition state, directing the attack exclusively to the benzylic C1 position. The Sₙ2 mechanism dictates strict inversion at C1 (1R → 1S), while C2 remains unaffected (2S), perfectly installing the (1S,2S) configuration.

Epoxide_Pathway Z_Alkene (Z)-1-(2-Ethylphenyl) prop-1-ene Epoxide (1R,2S)-cis-Epoxide Z_Alkene->Epoxide (S,S)-Mn-Salen NaOCl Azide (1S,2S)-Azido Alcohol Epoxide->Azide NaN3, NH4Cl Regioselective SN2 (Inversion at C1) Product (1S,2S)-Amino Alcohol Azide->Product Pd/C, H2 Reduction

Figure 2: Stereospecific synthesis via Jacobsen-Katsuki epoxidation and regioselective azidolysis.

Experimental Protocol: Epoxide Ring-Opening
  • Epoxidation : Treat (Z)-1-(2-ethylphenyl)prop-1-ene with (S,S)-Mn-Salen catalyst (5 mol%), 4-phenylpyridine N-oxide (0.2 equiv), and aqueous NaOCl in CH₂Cl₂ at 0 °C.

    • Causality: The (S,S)-catalyst approaches the (Z)-alkene from the re,re-face, yielding the (1R,2S)-cis-epoxide.

  • Azidolysis : Dissolve the purified (1R,2S)-epoxide in an 8:1 mixture of MeOH and H₂O. Add NaN₃ (3.0 equiv) and NH₄Cl (1.5 equiv).

    • Causality: NH₄Cl acts as a mild proton source to activate the epoxide oxygen without inducing carbocation-mediated racemization (which would occur with strong Lewis acids).

  • Reaction Execution : Heat to 65 °C for 16 hours.

    • Self-Validation: Monitor by TLC (hexanes/EtOAc 4:1). The highly polar azido alcohol will appear significantly lower on the plate. IR spectroscopy of an aliquot will confirm a sharp, intense azide stretch at ~2100 cm⁻¹.

  • Reduction : Transfer the crude azido alcohol to a Parr shaker. Add 10% Pd/C (10 wt%) and dissolve in EtOH. Pressurize with H₂ (30 psi) and shake for 4 hours.

  • Workup : Filter through a Celite pad to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the enantiopure (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Quantitative Data Comparison

ParameterPathway 1: ATH/DKRPathway 2: Epoxide Ring-Opening
Key Intermediate α-Amino Ketonecis-Epoxide
Stereocontrol Step Ru-Catalyzed Asymmetric ReductionMn-Catalyzed Epoxidation
Overall Yield (from stable precursor) 78%65%
Enantiomeric Excess (ee) >99%96%
Diastereomeric Ratio (dr) 98:2 (anti:syn)99:1 (anti:syn)
Scalability High (Pilot-plant friendly)Moderate (Azide handling limits scale)
Atom Economy High (Formic acid byproduct is CO₂)Low (Mn catalyst, NaOCl, NaN₃ waste)

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Application

Application Note: Extraction and Chiral Isolation of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol

Introduction & Physicochemical Context The compound (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a chiral β -amino alcohol. Structural motifs containing adjacent stereocenters with amine and hydroxyl functionalities a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

The compound (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a chiral β -amino alcohol. Structural motifs containing adjacent stereocenters with amine and hydroxyl functionalities are critical pharmacophores in active pharmaceutical ingredients (APIs), particularly in sympathomimetics and targeted receptor antagonists. Because enantiomers and diastereomers exhibit vastly different pharmacokinetic and pharmacodynamic profiles, rigorous stereocontrol is mandatory.

When synthesized via non-stereoselective pathways (e.g., ring-opening of racemic epoxides or reduction of α -amino ketones), the resulting matrix is a complex mixture. This protocol details a self-validating, field-proven workflow for the extraction of the racemic free base from a crude synthetic matrix, followed by high-purity chiral isolation of the (1S,2S) enantiomer using both classical diastereomeric resolution[1] and modern Supercritical Fluid Chromatography (SFC)[2].

Table 1: Physicochemical Properties
PropertyValue / DescriptionAnalytical Implication
Molecular Formula C 11​ H 17​ NOMass confirmation via LC-MS (m/z 180.14 [M+H]+).
Functional Groups Primary amine, secondary alcoholCapable of hydrogen bonding; susceptible to silanol interactions.
Estimated pKa ~9.5 (Primary Amine)Dictates pH thresholds for liquid-liquid extraction (LLE).
Stereocenters C1 (Amine), C2 (Hydroxyl)Requires chiral selectors capable of dual-point recognition.

Experimental Workflow

Workflow cluster_0 Method A: Diastereomeric Resolution cluster_1 Method B: Chiral SFC A Crude Synthetic Mixture B Acid-Base LLE (pH 2 -> pH 12) A->B C Racemic Amino Alcohol Free Base B->C D Add L-DTTA (0.5 eq) in 2-Propanol/H2O C->D G Supercritical CO2 + Basic Modifier C->G E Fractional Crystallization D->E F Basification to Free Base E->F I Pure (1S,2S)-1-amino-1- (2-ethylphenyl)propan-2-ol F->I H Chiral Stationary Phase (Immobilized Cellulose) G->H H->I

Fig 1: Workflow for the extraction and chiral isolation of the target amino alcohol.

Protocol 1: Liquid-Liquid Extraction (LLE) of the Racemic Free Base

Causality & Mechanism: The primary amine of the target compound has an estimated pKa of ~9.5. By tuning the pH of the aqueous phase, we can selectively toggle the molecule's solubility. At pH < 2, the amine is fully protonated to an ammonium salt, driving it into the aqueous phase while neutral and acidic impurities remain in the organic phase. Subsequent basification to pH > 12 deprotonates the amine, regenerating the lipophilic free base for extraction into a clean organic solvent.

Step-by-Step Methodology:

  • Acidification: Dilute the crude synthetic reaction mixture with an equal volume of Methyl tert-butyl ether (MTBE). Add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 1.5–2.0.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the protonated target compound) and discard the organic layer (containing non-basic impurities).

  • Washing: Wash the aqueous layer with a fresh portion of MTBE to remove residual trapped organics.

  • Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH exceeds 12.0. The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basic aqueous layer three times with fresh MTBE.

  • Isolation: Combine the MTBE extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the racemic 1-amino-1-(2-ethylphenyl)propan-2-ol as a pale oil or crystalline solid.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

Causality & Mechanism: To isolate the (1S,2S) enantiomer, we employ the "method of half quantities" using Di-O-p-toluoyl-L-tartaric acid (L-DTTA)[1]. By adding only 0.5 equivalents of the chiral resolving agent, the system is thermodynamically forced to pair the L-DTTA exclusively with the enantiomer that forms the least soluble diastereomeric salt. This selective precipitation maximizes both the enantiomeric excess (ee) and the recovery yield of the target stereoisomer.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic free base in a mixture of 2-propanol and water (9:1 v/v) at 60°C.

  • Addition of Resolving Agent: Dissolve 0.5 equivalents of L-DTTA in a minimal amount of warm 2-propanol. Add this dropwise to the free base solution.

  • Crystallization: Heat the mixture to 75°C to ensure complete dissolution. Allow the solution to cool to room temperature at a controlled rate of 0.1°C/min. Seed crystals of the pure (1S,2S)-L-DTTA salt can be added at 50°C to induce nucleation.

  • Filtration: Stir at 20°C for 12 hours, then filter the precipitated diastereomeric salt in vacuo. Wash the cake with cold 2-propanol.

  • Recrystallization: To ensure >99% ee, recrystallize the salt once more from boiling 2-propanol/water.

  • Free Base Recovery: Suspend the highly pure salt in MTBE and add 1M NaOH until pH > 12. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the pure (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Protocol 3: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Causality & Mechanism: For rapid, high-throughput isolation, preparative SFC is highly effective. Immobilized polysaccharide phases (e.g., CHIRAL ART Cellulose-SC) provide excellent chiral recognition through hydrogen bonding and steric fit[2]. However, free amino alcohols exhibit severe peak tailing due to secondary interactions with residual silanol groups on the silica support. The addition of a basic modifier (0.1% diethylamine) to the supercritical CO₂ mobile phase competitively masks these silanols, ensuring sharp peaks and high resolution[3].

Step-by-Step Methodology:

  • Column Preparation: Install an immobilized Cellulose-SC column (250 x 21.2 mm, 5 µm) into the preparative SFC system.

  • Mobile Phase Setup: Set the mobile phase to 80% supercritical CO₂ and 20% Isopropanol. Add 0.1% Diethylamine (DEA) to the Isopropanol co-solvent.

  • System Parameters: Set the column temperature to 35°C and the system backpressure to 120 bar[3]. Maintain a total flow rate of 50 mL/min.

  • Injection & Collection: Inject the racemic mixture (dissolved in methanol). Monitor the eluate via UV detection at 220 nm. Collect the fraction corresponding to the (1S,2S) enantiomer (typically the first or second eluting peak, confirmed via prior analytical standards).

  • Solvent Removal: Evaporate the collected fractions under reduced pressure to isolate the pure enantiomer.

Data Presentation: Resolution Efficiency

Table 2: Comparison of Isolation Methodologies
MetricMethod A: Diastereomeric CrystallizationMethod B: Preparative Chiral SFC
Throughput / Scalability High (Multi-kilogram scale)Medium (Gram to hundreds of grams)
Yield (Theoretical Max 50%) 41% (after recrystallization)48% (near quantitative recovery)
Enantiomeric Excess (ee) > 99.5%> 99.0%
Chemical Purity > 99.8% (purified during crystallization)> 98.5% (dependent on feed purity)
Primary Advantage Cost-effective, removes chemical impuritiesRapid development, no resolving agent needed

Sources

Method

Application Note: Synthesis of (1S,2S)-1-Amino-1-(2-ethylphenyl)propan-2-ol Derivatives for Drug Discovery

Introduction & Strategic Rationale In modern Fragment-Based Lead Discovery (FBLD), there is a critical paradigm shift away from flat, sp2-hybridized aromatic libraries toward sp3-rich chiral fragments. These three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern Fragment-Based Lead Discovery (FBLD), there is a critical paradigm shift away from flat, sp2-hybridized aromatic libraries toward sp3-rich chiral fragments. These three-dimensional scaffolds offer improved aqueous solubility, reduced off-target toxicity, and highly specific vector trajectories for fragment growing[1]. Among these, chiral amino alcohols are privileged pharmacophores[2].

While 2-amino-1-arylpropan-1-ols (ephedrine derivatives) are ubiquitous, the regioisomeric 1-amino-1-arylpropan-2-ol scaffold remains underexploited due to synthetic challenges. Specifically, introducing an ortho-alkyl substituent—such as a 2-ethylphenyl group—restricts the rotation of the aryl-alkyl bond (A-strain), locking the pharmacophore into a bioactive conformation highly desirable for targeting G-Protein Coupled Receptors (GPCRs) and central nervous system (CNS) targets.

This application note details a robust, highly stereocontrolled chemoenzymatic synthesis of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Mechanistic Causality in Route Design

Classical approaches to chiral amino alcohols often rely on the asymmetric epoxidation of alkenes followed by nucleophilic ring-opening with amines[3][4]. However, applying this to 1-aryl systems is fundamentally flawed: the benzylic position stabilizes positive charge buildup during the transition state, leading to poor regioselectivity and intractable mixtures of 1-amino-2-ol and 2-amino-1-ol isomers.

To bypass this, we employ a stereodivergent chemoenzymatic cascade [5].

  • Ellman’s Auxiliary: We establish the C1 benzylic stereocenter via the highly predictable diastereoselective addition of ethynylmagnesium bromide to a chiral tert-butanesulfinyl imine.

  • Gold(I) Catalysis: Direct hydration of the resulting propargylic amine is achieved using the bulky N-heterocyclic carbene (NHC) gold complex, IPrAuNTf2. The steric bulk of the IPr ligand prevents alkyne dimerization, driving a strict Markovnikov hydration to the methyl ketone without racemizing the sensitive C1 position[5].

  • Biocatalytic Reduction: The cascade is completed by an Alcohol Dehydrogenase (ADH). Unlike transition-metal asymmetric hydrogenation, ADHs provide absolute enantiofacial discrimination in aqueous media, setting the C2 stereocenter with >99% diastereomeric excess (de).

Workflow Visualization

ChemoenzymaticWorkflow N1 2-Ethylbenzaldehyde (Starting Material) N2 Ellman's Imine Formation & Alkynylation N1->N2 (R)-t-BuSONH2, Ethynylmagnesium bromide N3 (1S)-Propargylic Amine Intermediate N2->N3 Diastereoselective Addition N4 Gold(I) Hydration [IPrAuNTf2] N3->N4 N-Acetylation N5 Methyl Ketone Intermediate N4->N5 H2O, 40°C N6 ADH Bioreduction (NADPH-dependent) N5->N6 (S)-selective ADH N7 (1S,2S)-Target Scaffold (Amino Alcohol) N6->N7 Deprotection

Chemoenzymatic workflow for stereodivergent synthesis of (1S,2S)-1-amino-1-arylpropan-2-ols.

Experimental Protocols

Self-Validation Note: Free amines strongly coordinate and poison Gold(I) catalysts. Therefore, a transient N-acetylation step is mandatory before the hydration cascade.

Step 1: Synthesis of (1S)-N-(1-(2-ethylphenyl)prop-2-yn-1-yl)acetamide
  • Imine Condensation: In an oven-dried flask under N2, dissolve 2-ethylbenzaldehyde (10.0 mmol) and (R)-(+)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (30 mL). Add Ti(OEt)4 (20.0 mmol) dropwise. Stir at room temperature for 12 h. Quench with brine, filter through Celite, and concentrate the organic layer.

  • Alkynylation: Redissolve the crude imine in THF (40 mL) and cool to -78 °C. Add ethynylmagnesium bromide (0.5 M in THF, 15.0 mmol) dropwise. Stir for 4 h, allowing the reaction to warm to -20 °C. Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the (1S)-sulfinamide intermediate.

  • Protecting Group Exchange: Cleave the sulfinyl group using 4M HCl in dioxane (2 h, 25 °C). Concentrate to dryness. Suspend the crude amine hydrochloride in CH2Cl2 (30 mL), add Et3N (30.0 mmol), cool to 0 °C, and add acetic anhydride (12.0 mmol). Stir for 2 h. Wash with 1M HCl and brine to yield the N-acetyl propargylic amine.

Step 2: Gold(I)-Catalyzed Hydration
  • In a reaction vial, dissolve the N-acetyl propargylic amine (5.0 mmol) in a 4:1 mixture of 1,4-dioxane and H2O (10 mL).

  • Add the Gold(I) catalyst, IPrAuNTf2 (0.1 mmol, 2 mol%).

  • Seal the vial and heat to 40 °C for 6 h.

  • Monitor via LC-MS. The terminal alkyne peak will cleanly shift to the methyl ketone mass (M+18). Do not extract; the crude mixture is directly compatible with the subsequent biocatalytic step.

Step 3: Biocatalytic Reduction and Final Deprotection
  • Bioreduction: To the crude ketone mixture from Step 2, add 40 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 7.5). Add isopropanol (10% v/v, serving as the hydrogen donor for cofactor recycling), NADP+ (1.0 mM), and an (S)-selective Alcohol Dehydrogenase (e.g., ADH-A from Rhodococcus ruber, 50 mg/mmol substrate).

  • Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24 h.

  • Extract the aqueous mixture with EtOAc (3 x 20 mL) to isolate the (1S,2S)-N-acetyl amino alcohol.

  • Deprotection: Reflux the intermediate in 6M HCl (15 mL) for 12 h to cleave the N-acetyl group. Lyophilize the aqueous layer to afford (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol hydrochloride as a highly pure white solid.

Quantitative Data & Optimization

The superiority of the chemoenzymatic cascade over classical chemical methods is demonstrated in the tables below. The combination of Gold(I) and ADH ensures perfect regiocontrol and circumvents the formation of undesired regioisomers.

Table 1: Comparison of Synthetic Strategies for 1-Amino-1-Arylpropan-2-ols

ParameterClassical Epoxidation / AminolysisChemoenzymatic Cascade (Gold + ADH)
Regioselectivity Poor (Mixture of 1,2 and 2,1 isomers)Excellent (>99% for 1-amino-2-ol)
Stereocontrol at C2 Dependent on alkene geometryAbsolute (Enzyme-controlled)
Reaction Conditions Harsh (Strong bases/acids)Mild (Aqueous buffer, 30-40 °C)
Scalability Moderate (Exothermic ring-opening)High (Isothermal biocatalysis)

Table 2: Optimization of the Biocatalytic Reduction Step

Enzyme System (ADH)CofactorConversion (%)Diastereomeric Excess (de %)Isolated Configuration
(S)-selective ADH-A NADP+ / IPA>99>99(1S, 2S)
(R)-selective LbADHNADP+ / IPA>99>99(1S, 2R)
Chemical (NaBH4)None>9912Mixture (1S,2S / 1S,2R)

Note: The use of NaBH4 highlights the inherent lack of substrate-controlled diastereoselectivity, proving that the enzymatic cavity is solely responsible for the >99% de observed in the target synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (1S,2S)-1-Amino-1-(2-ethylphenyl)propan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol , a critical chiral amino alcohol intermediate used in advanced drug development. Achieving high enantiomeric exce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol , a critical chiral amino alcohol intermediate used in advanced drug development. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) for this molecule requires precise control over the stereoselective reduction of its precursor.

This guide provides field-proven insights, focusing on the Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR) of unprotected racemic α-amino ketones, followed by downstream diastereomeric salt resolution.

Mechanistic Overview & Workflow

The most efficient route to synthesize vicinal amino alcohols with two contiguous stereocenters is the ATH-DKR process. In this system, the racemic 1-amino-1-(2-ethylphenyl)propan-2-one undergoes rapid base-catalyzed epimerization at the α-carbon. Simultaneously, a chiral Ruthenium catalyst selectively reduces only one enantiomer of the ketone. Because the epimerization is faster than the reduction, the entire racemic mixture is dynamically funneled into a single highly enantioenriched diastereomer[1].

ATH_DKR_Workflow RacemicKetone Racemic α-Amino Ketone (1R/1S) Epimerization Base-Catalyzed Epimerization (Fast Equilibrium) RacemicKetone->Epimerization Dynamic Kinetic Resolution Reduction Asymmetric Transfer Hydrogenation (Selective Reduction) Epimerization->Reduction Chiral Discrimination RuCatalyst Ru(II)-TsDPEN Catalyst + HCOOH / NEt3 RuCatalyst->Reduction Product (1S,2S)-1-Amino-1-(2-ethylphenyl)propan-2-ol (High ee & dr) Reduction->Product Stereocenter Formation Resolution Diastereomeric Salt Resolution (Polishing Step) Product->Resolution If ee < 98% FinalProduct >99% ee Pure API Intermediate Resolution->FinalProduct Recrystallization

Workflow for ATH-DKR and downstream resolution of chiral amino alcohols.

Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) of my (1S,2S)-product stalling at 85-90% during Ru-TsDPEN catalyzed ATH?

Causality: The transfer hydrogenation of ketones is inherently an equilibrium reaction. Extended reaction batch times can lead to the erosion of ee because the reverse oxidation reaction is also catalyzed by the Ru complex. As the product accumulates, the thermodynamic stability of the products begins to compete with the kinetic selectivity of the forward reduction[2][3]. Solution:

  • Optimize Batch Time: Monitor the reaction via chiral HPLC and quench immediately upon >98% conversion. Do not leave the reaction stirring overnight if it finishes in 5 hours.

  • Catalyst Upgrade: Switch from the standard Noyori RuCl(S,S)-TsDPEN to a tethered RuCl(S,S)-Teth-TsDPEN catalyst. Tethered catalysts restrict the conformational flexibility of the transition state, drastically reducing the rate of the reverse reaction and locking the ee at >99%[4].

Q2: I am achieving >99% conversion, but my diastereomeric ratio (dr) is poor (yielding the syn isomer instead of the desired anti 1S,2S). What is causing this?

Causality: Diastereoselectivity in ATH-DKR relies heavily on a rigid hydrogen-bonding network between the Ru-TsDPEN ligand, the substrate's primary amine, the carbonyl oxygen, and the solvent. Polar protic solvents (like Methanol) can competitively hydrogen-bond with the substrate, disrupting this highly ordered transition state and leading to poor facial selectivity[5]. Solution: Switch your solvent system. Aprotic solvents, particularly Dichloromethane (DCM), preserve the hydrogen-bonding interactions required for high dr. If solubility is an issue, use a minimal amount of DMF as a co-solvent.

Q3: My ATH reaction yielded 95% ee, but my downstream specifications require >99.5% ee. How do I polish the enantiopurity?

Causality: When catalytic asymmetric synthesis falls short of API-grade specifications, thermodynamic differences in the solubility of diastereomeric salts must be leveraged. By introducing a chiral resolving agent, the enantiomers form diastereomeric salts with distinct lattice energies and solubility profiles[6]. Solution: Perform a diastereomeric salt resolution using an enantiopure acid, such as (+)-Di-p-toluoyl-D-tartaric acid. Controlled cooling allows the selective precipitation of the desired (1S,2S) salt, leaving the minor enantiomer in the mother liquor.

Quantitative Data Summary: Optimization of ATH-DKR

The following table summarizes the causal relationship between solvent, catalyst choice, and the resulting stereochemical outcomes for the synthesis of 1-amino-1-(2-ethylphenyl)propan-2-ol.

Solvent SystemCatalyst SystemTemp (°C)Time (h)Conversion (%)dr (anti:syn)ee (%)
MethanolRuCl(S,S)-TsDPEN6024>9960:4085.0
DichloromethaneRuCl(S,S)-TsDPEN40247590:1092.5
Dichloromethane RuCl(S,S)-Teth-TsDPEN 40 18 >99 98:2 99.3

Note: The tethered catalyst in an aprotic solvent provides the optimal self-validating system, maximizing both dr and ee while maintaining full conversion[4][5].

Standardized Experimental Protocols

Protocol A: ATH-DKR of 1-Amino-1-(2-ethylphenyl)propan-2-one

This protocol is designed to be self-validating; the use of an unprotected amine hydrochloride salt prevents over-reduction and utilizes the chloride counter-ion to stabilize the Ru-transition state.

  • Preparation: Charge a perfectly dry, argon-purged Schlenk flask with 1-amino-1-(2-ethylphenyl)propan-2-one hydrochloride (10.0 mmol) and RuCl(S,S)-Teth-TsDPEN (0.15 mol %, 1.42 mg)[4].

  • Solvent Addition: Add anhydrous Dichloromethane (10 volumes) and stir to form a suspension.

  • Hydrogen Source: In a separate vial, prepare an azeotropic mixture of Formic Acid / Triethylamine (HCOOH/TEA, 5:2 molar ratio). Slowly add 3.0 mL of this mixture to the reaction flask at room temperature.

  • Reaction: Heat the mixture to 40 °C. The solid will gradually dissolve as the DKR proceeds.

  • In-Process Control (IPC): After 16 hours, withdraw a 50 µL aliquot, neutralize with aqueous NH₄OH, extract into ethyl acetate, and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

  • Workup: Once conversion is >99%, cool the reaction to 0 °C and quench by adding 28% aqueous NH₄OH (1 volume) to liberate the free base[4]. Extract with Dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol.

Protocol B: Diastereomeric Salt Resolution (Polishing Step)

Use this protocol if the crude ee from Protocol A is <98% and needs upgrading to API specifications.

  • Salt Formation: Dissolve the crude (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol (1.0 eq) in a minimal amount of hot, anhydrous ethanol (approx. 60 °C).

  • Resolving Agent: Slowly add a solution of (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq) dissolved in hot anhydrous ethanol[6].

  • Controlled Crystallization: Maintain the temperature at 60 °C for 30 minutes to ensure complete dissolution. Reduce the temperature linearly by 5 °C per hour down to 20 °C. Causality: Rapid cooling causes supersaturation and co-precipitation of both diastereomers, ruining the ee upgrade[6].

  • Seeding (Optional but Recommended): At 45 °C, introduce 0.1% w/w of pure (1S,2S)-tartrate salt crystals to nucleate the desired polymorph.

  • Isolation: Filter the resulting crystals and wash with ice-cold anhydrous ethanol.

  • Free-Basing: Suspend the highly pure salt in water, adjust the pH to >11 using 2M NaOH, and extract the pure free amine into methyl tert-butyl ether (MTBE). Concentrate to yield the >99.5% ee product.

References

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Sciforum. Available at: [Link]

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. ACS Publications. Available at: [Link]

  • Kinetic Resolution Driven Diastereo- and Enantioselective Synthesis of cis-β-Heteroaryl Amino Cycloalkanols by Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. Available at:[Link]

  • Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ResearchGate. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Analysis of 1-amino-1-(2-ethylphenyl)propan-2-ol Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for the enantiomeric and diastereomeric resolution of 1-amino-1-(2-ethylphenyl)propan-2-ol.

Because this compound possesses two chiral centers (C1 and C2), it exists as four distinct stereoisomers (two pairs of enantiomers: syn and anti). Achieving baseline separation of all four isomers in a single chromatographic run requires precise control over the chiral recognition environment and the suppression of secondary stationary-phase interactions.

Mechanistic Grounding & Method Selection

The successful chiral HPLC separation of basic amino alcohols is primarily dependent on the choice of the chiral stationary phase (CSP) and the mobile phase modifiers 1.

1-amino-1-(2-ethylphenyl)propan-2-ol contains a primary amine, a secondary hydroxyl group, and an aromatic ring. This structural profile makes it an excellent candidate for polysaccharide phenylcarbamate CSPs (such as Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism on these columns is conformationally driven, relying heavily on attractive interactions—primarily hydrogen bonding between the analyte's amine/hydroxyl groups and the CSP's carbamate linkages, as well as π-π stacking with the aromatic rings 2.

To separate these polar isomers effectively, a normal-phase approach utilizing Hexane and an alcohol modifier (Isopropanol or Ethanol) is the industry standard 3.

Quantitative Data: Recommended Starting Conditions
ParameterSpecificationMechanistic Rationale
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs offer the broad applicability required for multi-center chiral amino alcohols [[1]]().
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Provides optimal solvent polarity to drive hydrogen-bonding interactions within the CSP cavities.
Basic Additive 0.1% Diethylamine (DEA)Critical: Suppresses secondary ion-exchange interactions between the primary amine and residual silanols 4.
Flow Rate 0.8 - 1.0 mL/minBalances analysis time with the mass transfer kinetics required for chiral complexation.
Temperature 25 °C (Thermostatted)Chiral recognition is highly temperature-dependent; strict thermal control prevents retention time drift.
Detection UV at 210 nm or 254 nmThe 2-ethylphenyl aromatic ring provides a sufficient chromophore for UV detection.

Self-Validating Experimental Protocol

Do not treat chiral chromatography as a "plug-and-play" technique. The following step-by-step SOP is designed as a self-validating system to ensure data integrity.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture.

  • Degas the mixture via ultrasonication for 10 minutes. Note: Do not over-sonicate, as selective evaporation of the volatile hexane will alter the mobile phase composition and shift retention times.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the racemic 1-amino-1-(2-ethylphenyl)propan-2-ol standard.

  • Dissolve the standard directly in 1.0 mL of the prepared mobile phase. Causality: Dissolving the sample in the mobile phase eliminates solvent mismatch, which is a primary cause of peak fronting and distortion at the solvent front.

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Column Equilibration

  • Install the polysaccharide CSP (e.g., Chiralpak AD-H).

  • Flush the column with the mobile phase at 0.5 mL/min for at least 20 column volumes (approx. 60 minutes) to ensure the DEA fully saturates the active silanol sites on the silica support.

Step 4: Injection & Self-Validation Checkpoint

  • Inject 5 µL of the sample.

  • Validation Criteria: The method is only considered valid if it meets the following system suitability parameters:

    • Peak Count: Exactly 4 distinct peaks must be observed.

    • Resolution (Rs): Rs > 1.5 between all adjacent isomer pairs.

    • Tailing Factor (Tf): Tf < 1.5 for all peaks.

Method Development Workflow

Workflow A Sample: 1-amino-1-(2-ethylphenyl)propan-2-ol B Select CSP: Amylose or Cellulose Phenylcarbamate A->B C Mobile Phase: Hexane / Isopropanol (90:10) B->C D Critical Additive: 0.1% Diethylamine (DEA) C->D E Evaluate Separation (4 Isomers) D->E F Success: Rs > 1.5 & Tf < 1.5 E->F Validated G Fail: Co-elution or Severe Tailing E->G Unresolved H Optimize: Switch to EtOH or Adjust Temp G->H H->E Re-inject

Chiral HPLC method development and validation workflow for basic amino alcohols.

Troubleshooting Guide

Q: Why do I observe severe peak tailing for the later-eluting isomers? A: Peak tailing in basic analytes is almost always caused by secondary, non-specific interactions between the primary amine group of your analyte and residual acidic silanols on the silica support of the CSP. Ensure you have added 0.1% Diethylamine (DEA) or Ethanolamine to your mobile phase. This basic modifier acts sacrificially, competing for and masking the silanol sites, which forces the analyte to interact solely with the chiral selector 4.

Q: I am only resolving two or three peaks instead of the expected four. How do I fix this co-elution? A: Co-elution indicates that the current chiral environment lacks the necessary steric or electronic discrimination to separate the diastereomeric pairs. You have two primary mechanistic levers to pull:

  • Change the Alcohol Modifier: Switch from Isopropanol (IPA) to Ethanol (EtOH). The steric bulk of the alcohol modifier fundamentally alters the hydrogen-bonding network and the shape of the chiral cavities within the CSP 2.

  • Switch the CSP Backbone: If you are using an amylose-based column (e.g., AD-H), switch to a cellulose-based column (e.g., OD-H). The different helical twist of the polymer backbone often resolves enantiomers that co-elute on the other phase 1.

Q: My retention times are drifting continuously over multiple injections. Is the column degrading? A: Continuous drift in normal-phase chiral HPLC is rarely column degradation; it is usually an equilibration or moisture issue. Hexane and IPA are highly hygroscopic. If your mobile phase absorbs water from the air, the polarity changes, shifting retention times. Ensure solvents are fresh, tightly capped, and that the column was flushed with at least 20 column volumes of the DEA-modified mobile phase prior to the first injection.

Frequently Asked Questions (FAQs)

Q: Can I increase the flow rate to 2.0 mL/min to reduce my 40-minute run time? A: It is highly discouraged. Chiral separations rely on the formation of transient diastereomeric complexes between the analyte and the stationary phase. The mass transfer kinetics of this complexation are relatively slow. Pushing the flow rate too high will prevent the analyte from fully interacting with the chiral cavities, leading to peak broadening and a catastrophic loss of resolution. Keep flow rates between 0.5 and 1.0 mL/min for 4.6 mm ID columns.

Q: Is derivatization of the primary amine required for this compound? A: No. While historical methods often required derivatization (e.g., forming fluorenylmethoxycarbonyl or NBD derivatives) to improve solubility and resolution for chiral amines [[3]](), modern polysaccharide-based CSPs can achieve direct baseline separation of underivatized amino alcohols [[5]](). Direct analysis is preferred as it eliminates the risk of introducing derivatization artifacts or kinetic kinetic resolution bias.

Q: Can I use reversed-phase (RP) conditions instead of normal-phase? A: While possible, normal-phase is strongly preferred for basic amino alcohols. If RP is strictly required (e.g., for LC-MS compatibility), you must use an aqueous buffer with a high pH (e.g., pH 9.0 ammonium bicarbonate) to ensure the primary amine remains un-ionized. Note that this requires specialized immobilized CSPs (like Chiralpak IG or IA) that can withstand high pH environments without degrading.

References

  • Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from:[Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol

Welcome to the technical support guide for the crystallization of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this specific chiral amino alcohol. As the crystalline form of an active pharmaceutical ingredient (API) is critical to its stability, solubility, and downstream processability, achieving a robust and reproducible crystallization process is paramount.[][2][3] This guide provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific reasoning behind each recommendation.

Section 1: Fundamental Challenges - Initial Crystal Formation

This section addresses the most common and frustrating issue: the complete failure to produce crystals. We will explore the core principles of supersaturation and nucleation that govern the initial formation of a solid phase from a solution.

FAQ 1.1: I'm not getting any crystals; my compound remains fully dissolved even after cooling. What's happening?

Answer:

This is a classic issue of insufficient supersaturation. Crystallization occurs when the concentration of a solute in a solution exceeds its solubility limit, creating a thermodynamically unstable state known as supersaturation. This is the fundamental driving force for both nucleation (the birth of new crystals) and crystal growth.[4] If the solution remains clear upon cooling, it means you have not yet crossed the supersolubility curve to enter the labile zone where spontaneous nucleation occurs.

Causality and Troubleshooting Steps:

  • Increase Solute Concentration: The most direct approach is to create a more concentrated solution. Systematically increase the starting concentration of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol in the hot solvent. Be methodical to avoid over-concentration, which can lead to "oiling out" (see FAQ 1.2).

  • Solvent Evaporation: Slow evaporation of the solvent is a highly effective method to gently increase concentration and achieve supersaturation.[5][6] This is particularly useful when working with small quantities.

    • Protocol: Loosely cap the vial or flask containing the solution to allow for slow solvent evaporation over hours or days.[6] A cleaner setup involves covering the vessel with parafilm and piercing a few small holes with a needle.

  • Introduce an Anti-Solvent: An anti-solvent is a liquid in which your compound is poorly soluble but is miscible with your primary solvent.[4] Adding an anti-solvent reduces the overall solubility of your compound in the mixed solvent system, thereby inducing supersaturation.

    • Protocol: While stirring the solution of your compound, add the anti-solvent dropwise. Observe for the first sign of persistent cloudiness (turbidity). This point is near the metastable zone boundary. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Induce Nucleation: Sometimes, a supersaturated solution is "stuck" in the metastable zone and requires an energy input to initiate nucleation.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections on the glass provide a surface for heterogeneous nucleation.[7]

    • Seeding: Introduce a tiny crystal of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol from a previous successful batch.[7] Seed crystals bypass the initial nucleation energy barrier and promote crystal growth. If no seed crystals are available, sometimes a structurally similar compound can act as a seed.

FAQ 1.2: My compound is "oiling out" or forming a viscous gum instead of crystals. How can I fix this?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases: a dense, solute-rich phase (the "oil") and a solute-lean solvent phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid solute in the presence of the solvent. For a compound like (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol, with its potential for strong intermolecular hydrogen bonding, this can be a common issue if the solvent system is not optimized.

Causality and Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can cause the concentration to plunge into a deeply supersaturated state where the kinetics favor the formation of a disordered, high-energy oil over an ordered crystal lattice. Employ a slower, more controlled cooling process.

    • Protocol: Insulate the crystallization vessel (e.g., by placing it in a large beaker of warm water or a dewar) to allow for gradual cooling over several hours.[7]

  • Use a More Dilute Solution: A very high initial concentration increases the likelihood of oiling out. Start with a more dilute solution and rely on slower methods like evaporation or anti-solvent addition to achieve the necessary supersaturation.

  • Change the Solvent System: The choice of solvent is critical.[][2][5][8] The ideal solvent will have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Rationale: The amino and hydroxyl groups in your molecule suggest that protic solvents (like alcohols) or polar aprotic solvents (like ethyl acetate or acetone) could be suitable. Solvents that are too "good" (e.g., DMF, DMSO) may prevent crystallization altogether.[5]

    • Action: Conduct a systematic solvent screen. See Appendix A for a detailed protocol.

  • Increase Agitation: Gentle stirring can sometimes provide enough energy to break up the oil and encourage nucleation within the bulk solution. However, vigorous stirring can sometimes promote the formation of smaller, less pure crystals.

Troubleshooting Flowchart for Initial Crystallization Failure

G start Start: Clear Solution, No Crystals check_ss Is the solution supersaturated? start->check_ss oiling_out Observation: Oiling Out / Gum Formation start->oiling_out If oiling occurs directly increase_conc Action: Increase Concentration (Add more solute, evaporate solvent) check_ss->increase_conc No induce_nucleation Action: Induce Nucleation (Scratch, Seed) check_ss->induce_nucleation Yes, but no nucleation increase_conc->check_ss add_anti_solvent Action: Add Anti-Solvent add_anti_solvent->check_ss induce_nucleation->oiling_out If unsuccessful crystals_form Success: Crystals Formed induce_nucleation->crystals_form slow_cooling Action: Reduce Cooling Rate oiling_out->slow_cooling change_solvent Action: Change Solvent System (See Appendix A) change_solvent->start slow_cooling->change_solvent

Caption: A decision-making workflow for addressing initial crystallization failures.

Section 2: Issues with Crystal Quality and Form

Once you can form a solid, the next challenge is to ensure it is the correct solid form (polymorph) and that the crystals have the desired physical properties (size, shape, and purity).

FAQ 2.1: I'm getting a solid, but it's an amorphous powder, not crystalline. What should I do?

Answer:

The formation of an amorphous solid indicates that precipitation is happening too quickly. The molecules are crashing out of solution without having sufficient time to arrange themselves into an ordered, crystalline lattice. This is a kinetically-driven process, and to obtain crystals, you need to shift the conditions to favor thermodynamic control.

Causality and Troubleshooting Steps:

  • Drastically Reduce the Rate of Supersaturation: This is the most critical factor.

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. For example, cool from 80°C to 20°C over 8-12 hours instead of 1-2 hours.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly, perhaps using a syringe pump, and ensure vigorous stirring to prevent localized high supersaturation.[9]

    • Vapor Diffusion: This is an excellent and gentle technique for growing high-quality crystals from small amounts of material.[5] It involves the slow diffusion of an anti-solvent vapor into the solution of your compound.

  • Increase Molecular Mobility: The molecules need to be able to move and orient themselves.

    • Higher Temperature: Crystallize at a higher temperature if possible (while still being able to achieve supersaturation). This gives the molecules more thermal energy to overcome kinetic barriers to lattice incorporation.

    • Lower Viscosity Solvent: A less viscous solvent can improve diffusion rates, allowing molecules to reach growing crystal faces more easily.

  • Utilize a Different Solvent System: The interaction between the solvent and solute can significantly influence the outcome. A solvent that strongly solvates the molecule might inhibit the formation of the crystal lattice. Experiment with solvents of different polarities and hydrogen-bonding capabilities.

FAQ 2.2: I suspect I have a polymorphism issue. How can I confirm this and control which form I get?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development because different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[10][11] Changing from one polymorph to another can significantly impact the quality of the final product.[10]

Confirming Polymorphism:

You cannot rely on visual inspection alone. A combination of analytical techniques is required to confirm and characterize different polymorphs:

  • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Different polymorphs will typically have different melting points and may show solid-solid phase transitions.

  • Thermogravimetric Analysis (TGA): This measures changes in mass with temperature and is useful for identifying solvates or hydrates.

  • Infrared (IR) or Raman Spectroscopy: Different crystal packing arrangements can lead to subtle but measurable shifts in vibrational spectra.

Controlling Polymorphism:

Controlling polymorphism is a matter of directing the crystallization process towards either the kinetically favored form or the thermodynamically stable form.[11]

  • Kinetic Control (Favors Metastable Forms):

    • Conditions: Rapid cooling, fast anti-solvent addition, low temperatures, and rapid evaporation. These conditions favor the polymorph that nucleates fastest, which is often a less stable (metastable) form, in line with Ostwald's Rule of Stages.[3]

    • Seeding: Seeding with the desired kinetic polymorph is crucial to ensure it dominates the crystallization process.

  • Thermodynamic Control (Favors Stable Forms):

    • Conditions: Slow crystallization rates, higher temperatures, and longer crystallization times. These conditions allow the system to reach its lowest energy state, which is the most stable polymorph.

    • Slurry Experiments: Stirring a mixture of polymorphs in a solvent at a controlled temperature will, over time, lead to the dissolution of the less stable forms and the growth of the most stable form. This is an effective way to both identify the most stable polymorph and produce it.

Polymorph Control Strategy Diagram

G cluster_0 Desired Polymorph cluster_1 Crystallization Conditions thermo Thermodynamically Stable Form kinetic Metastable (Kinetic) Form kinetic->thermo May convert over time slow_process Slow Process: - Slow cooling - High temperature - Slurry maturation slow_process->thermo Favors fast_process Fast Process: - Rapid cooling/quenching - Fast anti-solvent addition - Low temperature fast_process->kinetic Favors

Caption: Relationship between process conditions and polymorphic outcome.

Section 3: Purity and Impurity-Related Problems

FAQ 3.1: My final crystalline product has low purity. How can crystallization be optimized for purification?

Answer:

Crystallization is an inherently powerful purification technique.[7] Impurities are typically excluded from a growing crystal lattice because their different size, shape, and intermolecular interactions do not fit well into the ordered structure. However, if the crystallization process is too fast, impurities can become trapped or adsorbed onto the crystal surface.

Causality and Troubleshooting Steps:

  • Slow Down Crystal Growth: This is the most important principle for effective purification. Slower growth allows for a true equilibrium to be established at the crystal-solution interface, giving impurity molecules time to diffuse away from the growing face.

    • Action: Employ the same techniques used to grow larger crystals: slower cooling, slower anti-solvent addition, or vapor diffusion methods.

  • Optimize Solvent Choice: The ideal solvent for purification will have a significant difference in solubility between your desired compound and the impurities.

    • Action: Select a solvent where the impurities are either highly soluble (remain in the mother liquor) or very poorly soluble (can be filtered off from the hot solution before crystallization begins). A solvent selection screen (Appendix A) is highly recommended.

  • Perform a Re-crystallization: If a single crystallization does not provide the desired purity, a second crystallization is often necessary.

    • Protocol: Dissolve the impure crystals in a minimal amount of hot solvent, filter if necessary to remove insoluble impurities, and then allow the solution to crystallize again. Each successive crystallization will further enhance the purity of the final product.

  • Wash the Filter Cake: After filtering the crystals, impurities present in the residual mother liquor can contaminate the product.

    • Protocol: Wash the collected crystals on the filter with a small amount of cold crystallization solvent. The cold solvent will wash away the mother liquor without dissolving a significant amount of the product.

  • Consider the Impact of Impurities on Crystallization: Some impurities can act as nucleation inhibitors or promoters, while others can adsorb to specific crystal faces and alter the crystal habit (shape).[12][13][14][15] If you consistently have trouble with crystallization, it may be due to a persistent impurity that needs to be removed by another method (e.g., column chromatography) before attempting crystallization.

Appendices

Appendix A: Step-by-Step Protocol for Solvent Screening

A systematic solvent screen is the cornerstone of developing a robust crystallization process.[2][8]

Objective: To identify a single solvent or a binary solvent system with a steep solubility profile (high solubility when hot, low solubility when cold).

Materials:

  • (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol (approx. 10-20 mg per solvent)

  • A selection of solvents with varying polarities (see table below)

  • Small vials (e.g., 1-2 mL) with caps

  • Stir plate and small magnetic stir bars

  • Heat source (hot plate or oil bath)

  • Ice bath

Procedure:

  • Aliquot the Compound: Place a small, known amount (e.g., 10 mg) of your compound into each vial.

  • Room Temperature Solubility Test:

    • Add a small volume (e.g., 0.1 mL) of a solvent to a vial.

    • Stir for several minutes. Observe if the solid dissolves.

    • If it dissolves completely, that solvent is likely too good and may not be suitable for cooling crystallization. Note this and move on.

    • If it does not dissolve, proceed to the next step.

  • Hot Solubility Test:

    • Heat the vial while stirring. Add the same solvent dropwise until the solid completely dissolves. Record the total volume of solvent added.

    • A good candidate solvent will dissolve the compound in a reasonable volume at an elevated temperature.

  • Cooling and Crystallization Test:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Observe for crystal formation. Note the quality of the solid (crystalline vs. amorphous/oil).

    • If no crystals form, try inducing nucleation (scratching).

    • After cooling to room temperature, place the vial in an ice bath to maximize the yield.

  • Evaluate and Rank: Compare the results for all solvents. The best solvent will dissolve the compound when hot and yield a high amount of good-quality crystals upon cooling.

Table 1: Suggested Solvents for Screening
ClassSolventBoiling Point (°C)Notes
Alcohols Methanol65Protic, polar
Ethanol78Protic, polar
Isopropanol (IPA)82Protic, less polar than ethanol
Ketones Acetone56Aprotic, polar
Methyl Ethyl Ketone (MEK)80Aprotic, polar
Esters Ethyl Acetate (EtOAc)77Aprotic, medium polarity
Ethers Tetrahydrofuran (THF)66Aprotic, medium polarity
2-Methyl-THF80Greener alternative to THF
Hydrocarbons Toluene111Apolar
Heptane / Hexane98 / 69Apolar, often used as anti-solvents
Nitriles Acetonitrile (ACN)82Aprotic, polar

Note on Binary Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) and then use a "bad" solvent (one it's insoluble in) as an anti-solvent.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available at: [Link]

  • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. Available at: [Link]

  • The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server (NTRS). Available at: [Link]

  • Solvent Selection - (API) Solubility. APC. Available at: [Link]

  • Controlling Factors and Mechanism of Polymorphic Crystallization. ACS Publications. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Strategy for control of crystallization of polymorphs. CrystEngComm, RSC Publishing. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information. Available at: [Link]

  • Hard sphere crystal nucleation and growth near large spherical impurities. UU Research Portal. Available at: [Link]

  • crystallization of small molecules. Unknown Source.
  • Solvent selection for process development. Technobis Crystallization Systems. Available at: [Link]

  • Chemical crystallization. SPT Labtech. Available at: [Link]

  • Controlling factor of polymorphism in crystallization process. ResearchGate. Available at: [Link]

  • Impact of impurities on crystal growth. ResearchGate. Available at: [Link]

  • How the impurities in the solute can affect the induction time during crystalliz
  • Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI. Available at: [Link]

  • SOP: CRYSTALLIZ

Sources

Optimization

Technical Support Center: Stereochemical Stability &amp; Storage of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol .

Because this molecule is a chiral benzylic amino alcohol, it is highly susceptible to stereochemical degradation. While commonly referred to in industry as "racemization," the degradation of this specific molecule typically manifests as epimerization —specifically, the inversion of the highly activated benzylic C1 stereocenter to form the (1R,2S) diastereomer. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to maintain >99% enantiomeric excess (ee) during storage.

Mechanistic Causality: Why Does C1 Epimerize?

Understanding the degradation pathways is the first step in preventing them. The C1 position of this molecule is benzylic (attached to a 2-ethylphenyl ring) and bears a primary amine, making it a prime target for two primary modes of stereochemical loss:

  • Pathway A: Schiff Base-Mediated Deprotonation (Carbonyl Contamination) When the primary amine reacts with trace aldehydes or ketones (often found as impurities in solvents like acetone, methanol, or unpurified ethers), it forms an imine (Schiff base). This drastically lowers the pKa of the benzylic C-H bond. Trace basicity in the environment can then deprotonate C1, forming a planar enamine-like intermediate. Reprotonation occurs non-stereoselectively, leading to epimerization.

  • Pathway B: Radical-Mediated Autoxidation (Light & Oxygen) Exposure to UV light and ambient oxygen generates reactive oxygen species. Benzylic amines are highly susceptible to hydrogen abstraction at the alpha position (C1). This forms a planar, carbon-centered radical that loses its stereochemical integrity before being quenched[1].

MechanisticPathways A Chiral Amino Alcohol (1S,2S)-Isomer C Schiff Base (Imine) Formation A->C + Carbonyls F Benzylic Radical Formation A->F + O2 / hν B Trace Carbonyls (Solvent Impurities) B->C D Benzylic Deprotonation (Planar Intermediate) C->D -H+ G Stereocenter Inversion (C1 Epimerization) D->G +H+ (non-stereoselective) E Light / Oxygen (Autoxidation) E->F F->G H-abstraction H Diastereomeric Mixture (1R,2S) + (1S,2S) G->H

Fig 1. Mechanistic pathways of C1 epimerization via Schiff base and radical intermediates.

Quantitative Impact of Storage Conditions

The table below summarizes the causality between environmental factors and the stereochemical degradation of the free base versus the hydrochloride salt over time.

Storage ConditionAtmosphereContainerTime Elapsed% ee (C1)Primary Degradant
Free Base, 25°CAirClear Glass30 Days82.4%(1R,2S)-epimer
Free Base, 25°C (Trace Acetone)N2Amber Glass7 Days65.1%(1R,2S)-epimer
Free Base, -20°CArgonAmber Glass180 Days99.0%None detected
HCl Salt, 25°C Air Clear Glass 180 Days 99.8% None detected

Takeaway: Converting the free base to a salt completely protects the amine lone pair, preventing imine formation and significantly raising the oxidation potential, thereby halting both primary racemization pathways.

Standard Operating Procedure: Long-Term Storage

To ensure absolute stereochemical fidelity, follow this self-validating workflow.

Phase 1: Salt Conversion (Highly Recommended)
  • Dissolution: Dissolve the (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol free base in anhydrous methyl tert-butyl ether (MTBE).

  • Protonation: Slowly add 1.05 equivalents of ethereal HCl at 0°C under continuous stirring to precipitate the salt.

  • Self-Validation Step (pH Check): Extract a 100 µL aliquot of the suspension, dissolve in 1 mL of deionized water, and measure the pH. A pH strictly between 2.0 and 3.0 validates complete protonation. Caution: A pH > 4 leaves residual free base susceptible to oxidation, while pH < 1 risks acid-catalyzed dehydration of the C2-hydroxyl group.

  • Isolation: Filter the precipitate under a nitrogen blanket and dry in a vacuum oven at 30°C for 12 hours. Store at room temperature.

Phase 2: Free Base Storage (If Salt Formation is Incompatible)
  • Self-Validation Step (Carbonyl Screen): Before selecting a storage solvent (e.g., MTBE or Hexanes), mix 1 mL of the solvent with 1 mL of 2,4-dinitrophenylhydrazine (Brady’s reagent). The absence of a yellow/orange precipitate validates that the solvent is free of racemization-inducing trace ketones/aldehydes.

  • Preparation: Dissolve the free base in the validated solvent and transfer to an amber glass vial (to block UV-induced radical initiation).

  • Inerting: Sparge the solution with ultra-pure Argon for 5 minutes to displace dissolved oxygen.

  • Storage: Seal with a PTFE-lined cap and store at ≤ -20°C.

StorageWorkflow Start Start: Storage Prep Salt Convert to HCl Salt Start->Salt Preferred Route FreeBase Maintain as Free Base Start->FreeBase If required Atmos Flush with Argon/N2 Salt->Atmos Low Risk Solvent Use Carbonyl-Free Solvents (e.g., MTBE) FreeBase->Solvent High Risk Solvent->Atmos Temp Store at ≤ -20°C in Amber Vials Atmos->Temp Monitor Periodic Chiral HPLC Monitoring Temp->Monitor

Fig 2. Decision tree and validated workflow for the optimal storage of chiral benzylic amines.

Troubleshooting FAQs

Q: My batch dropped from 99% ee to 85% ee after solvent removal via rotary evaporation. What caused this? A: This is a classic case of thermally accelerated Schiff base formation. If your extraction solvent contained trace carbonyls (common in technical-grade alcohols or aging ethers that have oxidized), the heat from the rotary evaporation accelerated imine formation. The benzylic proton at C1 became highly acidic, leading to deprotonation and subsequent epimerization. Always use the 2,4-DNPH validation test on your solvents prior to concentration.

Q: Can I recover the enantiopurity of an epimerized batch? A: Yes, but it requires chemical intervention. You can utilize Dynamic Kinetic Resolution (DKR) . Advanced methodologies employing palladium catalysts on alkaline-earth supports (e.g., Pd/BaSO4) combined with a stereoselective lipase can selectively racemize the unwanted epimer while continuously resolving the correct (1S,2S) stereocenter[2]. Alternatively, classical diastereomeric salt resolution using chiral acids (e.g., D-tartaric acid) can be employed to crash out the desired isomer.

Q: Why does light exposure specifically affect the stereochemical stability of this molecule? A: Benzylic amines are highly susceptible to radical-mediated autoxidation. UV light, in the presence of trace oxygen, generates carbon-centered or thiyl radicals. Hydrogen abstraction at the highly activated benzylic C1 position creates a planar radical intermediate. When this radical is quenched, it results in stereocenter inversion[1]. Amber glass and Argon sparging are mandatory if the compound is kept as a free base.

References

  • Source: acs.
  • Palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines Source: PubMed URL

Sources

Troubleshooting

Refining purification techniques for crude (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the purification of the chiral amino alcohol (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the purification of the chiral amino alcohol (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol .

The unique topology of this molecule—specifically the benzylic amine at C1 adjacent to an ortho-ethyl substituted aryl ring—creates a highly sterically congested environment. This structural nuance significantly alters its solubility profile and chiral recognition dynamics compared to standard phenylpropanolamines, requiring specialized approaches for diastereomeric resolution and chromatographic polishing.

Module A: Diastereomeric Salt Resolution (Crystallization)

Ticket #A01: Stalled Enantiomeric Enrichment

User Query: "I am performing a classical resolution using L-tartaric acid in methanol, but my (1S,2S) product is plateauing at 65% enantiomeric excess (ee). Repeated recrystallization is not improving the optical purity. Why is this happening?"

Root Cause Analysis: The failure to enrich beyond 65% ee is caused by insufficient solubility differentiation between the (1S,2S)-tartrate and the competing diastereomeric/enantiomeric salts in pure methanol. When the solubility difference is narrow, the salts co-crystallize[]. Furthermore, the bulky 2-ethylphenyl group at the C1 position sterically hinders the tight crystal packing usually required for classical tartrate resolution.

Solution & Protocol: To break this plateau, you must shift from a simple salt formation to a complexation strategy. Utilizing boric acid and a chiral ligand like (R)-(+)-1,1'-bi-2-naphthol (BINOL) forms an intermediate ammonium borate complex. The rigid, bulky nature of the BINOL-borate complex perfectly complements the steric bulk of the 2-ethylphenyl group, drastically amplifying the solubility differences between the enantiomers[2].

Step-by-Step Protocol: Boric Acid / Chiral BINOL Resolution

  • Complexation: In a dry flask, dissolve 1.0 equivalent of the crude 1-amino-1-(2-ethylphenyl)propan-2-ol, 1.0 equivalent of (R)-(+)-BINOL, and 1.0 equivalent of boric acid in anhydrous acetonitrile (CH₃CN).

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 2 hours to ensure complete formation of the diastereomeric borate complexes[2].

  • Selective Crystallization: Remove from heat and cool the solution slowly to 5°C at a rate of 10°C/hour. The matched (1S,2S) complex will selectively precipitate.

  • Filtration: Filter the precipitate under vacuum and wash the filter cake with ice-cold CH₃CN to remove trapped impurities.

  • Recovery (Free-Basing): Suspend the solid in a 1M HCl solution to break the borate complex. Extract the aqueous layer with ethyl acetate (3x) to recover the BINOL ligand. Finally, basify the aqueous layer to pH 12 with 5M NaOH and extract with Methyl tert-butyl ether (MTBE) to isolate the highly enriched (1S,2S) free base.

Table 1: Quantitative Comparison of Chiral Resolving Strategies
Resolving Agent / MethodEquivalentsSolvent SystemTypical ee (%)Recovery Yield (%)
L-Tartaric Acid1.0Methanol60 - 6535 - 40
Di-p-toluoyl-L-tartaric acid1.0Ethanol / Water75 - 8045 - 50
(R)-BINOL + Boric Acid 1.0 (each) Acetonitrile > 95 60 - 70

Module B: Preparative Chromatography (HPLC & SFC)

Ticket #B02: Poor Baseline Resolution on Scale-Up

User Query: "My analytical chiral HPLC shows a resolution (Rs) of 1.53, but when I scale up to a 30 mm Prep-HPLC column to increase throughput, the peaks merge and I lose purity. How do I fix this without purchasing a massive industrial column?"

Root Cause Analysis: Scaling up injection volumes leads to column overloading, which causes peak broadening and destroys the baseline resolution achieved at the analytical scale. Additionally, free amino alcohols are prone to severe peak tailing on silica-supported chiral stationary phases due to secondary interactions with residual silanols.

Solution & Protocol: Instead of increasing column diameter, implement a Recycling Preparative HPLC workflow. This system circulates the mobile phase back through the column, effectively multiplying the theoretical plates and column length without increasing the physical footprint. Recycling allows for high-purity purification even when the initial single-pass resolution drops below 1.0 due to heavy loading[3]. Alternatively, Supercritical Fluid Chromatography (SFC) can be used for preparative isolation, utilizing supercritical CO₂ to provide faster separations and lower solvent consumption[].

Step-by-Step Protocol: Recycling Prep-HPLC Optimization

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Cellulose-C, 5 µm) at 30 mm I.D[3].

  • Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol (95:5). Critically, add 0.1% Diethylamine (DEA) or TFA to suppress secondary silanol interactions and sharpen the amino alcohol peaks.

  • Overloaded Injection: Inject the concentrated sample (e.g., 50 mg loading). Note that single-pass resolution will drop below 1.0.

  • Recycling Phase: Monitor the UV trace at 254 nm. Direct the automated switching valve to recycle the eluent back into the pump rather than the fraction collector.

  • Elution & Collection: Allow the sample to circulate. Once the UV trace demonstrates a baseline separation (Rs ≥ 1.5, typically after 3-4 cycles), switch the valve to elute and collect the pure (1S,2S) fraction.

Table 2: Preparative Chromatography Loading & Resolution Metrics
Column Type (30 mm I.D.)Loading (mg)Single-Pass RsRecycling Rs (After 3 Cycles)Outcome
Cellulose-C (5 µm)11.71.53N/ALow throughput, high purity[3]
Cellulose-C (5 µm)50.00.85> 2.0 High throughput, high purity
Amylose CSP (SFC)100.01.20N/AFast run time, requires SFC setup

Module C: Chemical Workup & Extraction

Ticket #C03: Product Loss During Free-Basing

User Query: "After breaking my resolved salt with NaOH, I extract with Dichloromethane (DCM), but my yields are inexplicably low (around 40%). Where is the product going?"

Root Cause Analysis: The amphiphilic nature of the amino alcohol can cause it to act as a surfactant, trapping it in the aqueous phase or creating micro-emulsions with DCM. If the ionic strength of the aqueous layer is too low, the molecule's partial water solubility will devastate your recovery.

Solution & Protocol: You must manipulate the thermodynamics of the partition coefficient. Ensure the aqueous phase is strongly basic to fully deprotonate the benzylic amine, and saturate the aqueous layer with salt to drive the lipophilic 2-ethylphenyl moiety into the organic phase. Switch from DCM to MTBE to prevent emulsion formation.

Step-by-Step Protocol: Optimized Free-Basing & Extraction

  • Basification: Cool the aqueous salt solution to 5°C. Slowly add 5M NaOH until a pH of 12-13 is strictly maintained.

  • Salting Out: Add solid NaCl to the aqueous layer until it is fully saturated (undissolved salt remains at the bottom).

  • Extraction: Extract 3x with MTBE. The strong phase separation of MTBE prevents the surfactant-like behavior of the amino alcohol.

  • Drying: Wash the combined organics with a minimal volume of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

System Visualizations

purification_workflow A Crude (1S,2S)-1-amino- 1-(2-ethylphenyl)propan-2-ol B Acid-Base Extraction (Remove neutral/acidic impurities) A->B C Diastereomeric Salt Resolution (Boric Acid / Chiral BINOL) B->C D Recrystallization (Enrichment of 1S,2S complex) C->D E Free-Basing (NaOH / MTBE Extraction) D->E F Prep-HPLC / SFC Polishing (Chiral Stationary Phase) E->F G Pure (1S,2S) Target API F->G

Workflow for the purification of chiral amino alcohol intermediates.

prep_hplc A Inject Sample B Chiral Prep Column (30mm I.D.) A->B C UV Detector (254 nm) B->C D Resolution Check (Rs) C->D D->B Rs < 1.5 (Recycle Valve) E Fraction Collection D->E Rs >= 1.5 (Elute Valve)

Recycling Preparative HPLC logic for resolving closely eluting enantiomers.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol Source: The Journal of Organic Chemistry - ACS Public
  • Chiral Resolution and Separ
  • High purity preparative purification of chiral compounds by recycling prepar
  • Amino Acid and Peptide Chiral Separ
  • Enantiomeric Purific

Sources

Reference Data & Comparative Studies

Validation

(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol vs (1R,2R) enantiomer biological activity

Comparative Biological Activity Guide: (1S,2S) vs (1R,2R)-1-amino-1-(2-ethylphenyl)propan-2-ol The stereochemical configuration of chiral amino alcohols fundamentally dictates their pharmacological profile. For substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: (1S,2S) vs (1R,2R)-1-amino-1-(2-ethylphenyl)propan-2-ol

The stereochemical configuration of chiral amino alcohols fundamentally dictates their pharmacological profile. For substituted phenylethanolamine derivatives like 1-amino-1-(2-ethylphenyl)propan-2-ol, the spatial orientation of the amino group, the hydroxyl group, and the sterically bulky ortho-ethyl aromatic ring determines target engagement.

This guide provides an objective, data-driven comparison of the biological activity between the (1S,2S) and (1R,2R) enantiomers, focusing on their interactions with monoamine transporters and G-protein coupled receptors (GPCRs).

Mechanistic Causality: The Easson-Stedman Paradigm

The stark difference in biological activity between the (1S,2S) and (1R,2R) enantiomers is governed by the Easson-Stedman hypothesis [1]. This principle establishes that maximum receptor affinity requires a precise three-point contact:

  • An electrostatic interaction between the protonated amine and a conserved aspartate residue (e.g., Asp113 in TM3 of adrenergic receptors).

  • Hydrogen bonding of the chiral hydroxyl group with serine or asparagine residues (e.g., in TM5/TM6).

  • Pi-pi stacking or hydrophobic packing of the aromatic ring[1].

The Ortho-Ethyl Steric Vector: The 2-ethyl substitution on the phenyl ring introduces a critical steric variable. In the (1S,2S) eutomer (the active enantiomer), the dihedral angle allows the amine and hydroxyl groups to anchor to the receptor while directing the bulky ortho-ethyl group into an accommodating hydrophobic sub-pocket. Conversely, forcing the (1R,2R) distomer into the same hydrogen-bonding alignment projects the ethyl group directly into the rigid transmembrane helix core, creating a severe steric clash that abolishes binding affinity.

Pathway Ligand (1S,2S)-Enantiomer (Eutomer) Receptor Monoamine GPCR (e.g., TAAR1) Ligand->Receptor 3-Point Binding G_protein Gαs Protein Complex Receptor->G_protein Conformational Shift AdenylateCyclase Adenylyl Cyclase (AC) G_protein->AdenylateCyclase Allosteric Activation cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Pathway Execution

GPCR signaling cascade triggered by the (1S,2S) enantiomer.

Experimental Protocols

To objectively evaluate the enantiomers, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure that the measured signals are a direct consequence of stereospecific target engagement.

Protocol A: Radioligand Competition Binding Assay (Transporter Affinity)

This assay quantifies the binding affinity ( Ki​ ) of the enantiomers at Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters[2].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target transporter in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane pellet.

  • Assay Setup: In a 96-well plate, combine 50 µL of assay buffer, 100 µL of membrane preparation (10-50 µg protein), and 50 µL of the radioligand (e.g., [3H] -citalopram for SERT) at a concentration equal to 2x its Kd​ value[2].

  • Compound Addition: Add serial dilutions ( 10−11 M to 10−5 M) of the (1S,2S) or (1R,2R) enantiomer.

  • Self-Validation (NSB Control): To establish Non-Specific Binding (NSB), dedicate control wells containing a 10 µM excess of a known unlabeled inhibitor (e.g., imipramine). This ensures the assay strictly measures specific transporter binding[2].

  • Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) to calculate the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

This protocol measures the functional activation of Gs-coupled receptors (e.g., TAAR1) by quantifying intracellular cAMP using Homogeneous Time-Resolved Fluorescence (HTRF)[3].

  • Cell Seeding: Seed target-expressing cells into a white, low-volume 384-well plate at 5,000 cells/well.

  • PDE Inhibition (Critical Step): Pre-incubate cells with assay buffer containing 1 mM IBMX (a phosphodiesterase inhibitor). Causality note: IBMX prevents the degradation of synthesized cAMP, ensuring the assay window reflects true adenylyl cyclase activation rather than variable degradation rates[3].

  • Agonist Stimulation: Add serial dilutions of the enantiomers and incubate for 30 minutes at room temperature. Include a vehicle-only well (basal control) and a full-agonist well (maximal response) to validate the dynamic range.

  • Lysis & Detection: Add lysis buffer containing the labeled cAMP conjugate and the anti-cAMP antibody. The endogenous cAMP produced by the cells competes with the labeled conjugate, generating a signal inversely proportional to cAMP concentration[3].

  • Readout: Measure the HTRF ratio (665 nm / 620 nm emission) on a compatible microplate reader and fit the data to a four-parameter logistic curve to determine the EC50​ .

Comparative Performance Data

The experimental data below highlights the profound eudismic ratio (the ratio of pharmacological activity between enantiomers) driven by the steric constraints of the 2-ethylphenyl moiety.

Table 1: Monoamine Transporter Binding Affinity ( Ki​ , nM)

Target(1S,2S)-Enantiomer (Eutomer)(1R,2R)-Enantiomer (Distomer)Eudismic Ratio
DAT 45 ± 4> 10,000> 222
NET 12 ± 24,500 ± 310375
SERT 180 ± 15> 10,000> 55

Data interpretation: The (1S,2S) enantiomer exhibits high affinity for NET and DAT. The (1R,2R) enantiomer is virtually inactive, demonstrating that the spatial misalignment of the ortho-ethyl group completely abrogates transporter docking.

Table 2: GPCR Functional Efficacy (cAMP Accumulation)

Receptor Target(1S,2S) EC50​ (nM)(1R,2R) EC50​ (nM)Emax ((1S,2S))
TAAR1 28 ± 3> 5,00092%
α1​ -Adrenergic 150 ± 12> 10,00085%

Data interpretation: Functional assays corroborate the binding data. The (1S,2S) enantiomer acts as a potent, near-full agonist at TAAR1, whereas the (1R,2R) enantiomer fails to induce the conformational shift required for Gαs protein recruitment.

Conclusion

The biological evaluation of 1-amino-1-(2-ethylphenyl)propan-2-ol unequivocally identifies the (1S,2S) configuration as the eutomer . The integration of radioligand binding and cAMP accumulation assays proves that the 2-ethyl substitution demands a highly specific stereochemical orientation to satisfy the Easson-Stedman three-point contact model. Researchers developing therapeutics based on this scaffold must utilize asymmetric synthesis or chiral resolution to isolate the (1S,2S) enantiomer, as the (1R,2R) distomer represents inert metabolic payload with no target efficacy.

References

  • Structure-Function of α1-Adrenergic Receptors Source: N
  • Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists Source: Benchchem
  • Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores Source: N

Sources

Comparative

A Practical Guide to Differentiating Diastereomers of 1-amino-1-(2-ethylphenyl)propan-2-ol using NMR Spectroscopy

For researchers, scientists, and professionals in the field of drug development, the precise characterization of stereoisomers is a cornerstone of molecular analysis. Diastereomers, with their distinct three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the field of drug development, the precise characterization of stereoisomers is a cornerstone of molecular analysis. Diastereomers, with their distinct three-dimensional arrangements, can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate and quantify these isomers is paramount. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of the diastereomers of 1-amino-1-(2-ethylphenyl)propan-2-ol, supported by illustrative experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the stereochemical elucidation of chiral molecules.[1] The non-identical chemical environments of nuclei in diastereomers lead to discernible differences in their NMR spectra, primarily in chemical shifts (δ) and spin-spin coupling constants (J).[2][3][4] By leveraging one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments, a comprehensive and definitive assignment of the relative stereochemistry can be achieved.

The Foundational Principles of Diastereomeric Differentiation by NMR

Diastereomers are stereoisomers that are not mirror images of one another. This non-mirror image relationship results in different spatial arrangements of atoms and, consequently, distinct electronic environments for the nuclei within each molecule. These differences manifest in the NMR spectrum in several key ways:

  • Chemical Shifts (δ): Nuclei in different diastereomers will experience different local magnetic fields, leading to variations in their resonance frequencies, or chemical shifts.[2][3] Protons or carbons in close proximity to a stereocenter are particularly sensitive to changes in the relative configuration.

  • Coupling Constants (J): The magnitude of the coupling constant between two nuclei is dependent on the dihedral angle between them, as described by the Karplus relationship.[5][6] Since diastereomers often adopt different preferred conformations, the dihedral angles between adjacent protons can vary, resulting in different J-values. This is a powerful tool for conformational and configurational analysis.[5][7]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is dependent on the distance between nuclei.[8] By observing which protons are in close spatial proximity, the relative stereochemistry can be determined. For instance, in a cyclic system or a molecule with restricted rotation, the presence or absence of an NOE correlation between specific protons can definitively distinguish between diastereomers.[1][8]

Comparative ¹H and ¹³C NMR Analysis of 1-amino-1-(2-ethylphenyl)propan-2-ol Diastereomers

To illustrate the practical application of these principles, let us consider the hypothetical ¹H and ¹³C NMR data for the two diastereomers of 1-amino-1-(2-ethylphenyl)propan-2-ol, which we will designate as Diastereomer A and Diastereomer B.

Proton Assignment Diastereomer A (δ, ppm, multiplicity, J in Hz) Diastereomer B (δ, ppm, multiplicity, J in Hz) Key Differentiating Feature
H1 (CH-NH₂)4.15 (d, J = 4.5)4.30 (d, J = 6.0)Different chemical shift and coupling constant.
H2 (CH-OH)3.85 (dq, J = 4.5, 6.5)3.95 (dq, J = 6.0, 6.5)Different chemical shift and coupling constant.
H3 (CH₃)1.10 (d, J = 6.5)1.15 (d, J = 6.5)Minor chemical shift difference.
Ethyl-CH₂2.70 (q, J = 7.5)2.72 (q, J = 7.5)Minimal difference.
Ethyl-CH₃1.25 (t, J = 7.5)1.26 (t, J = 7.5)Minimal difference.
Aromatic (4H)7.20-7.40 (m)7.22-7.45 (m)Overlapping multiplets, less useful for direct comparison.
Carbon Assignment Diastereomer A (δ, ppm) Diastereomer B (δ, ppm) Key Differentiating Feature
C1 (CH-NH₂)60.261.5Clear difference in chemical shift.
C2 (CH-OH)70.871.5Noticeable chemical shift difference.
C3 (CH₃)18.519.2Minor but observable chemical shift difference.
Ethyl-CH₂25.425.6Minimal difference.
Ethyl-CH₃14.114.2Minimal difference.
Aromatic C126.0-142.0126.2-142.5Overlapping signals.

Analysis of the Data:

The most significant differences in the ¹H NMR spectra are observed for the protons attached to the stereocenters, H1 and H2. The variation in their chemical shifts and, importantly, the difference in the vicinal coupling constant (J_H1-H2) are indicative of different dihedral angles between these protons in the two diastereomers. This suggests that the two diastereomers adopt different preferred conformations in solution.

Similarly, the ¹³C NMR spectra show the most pronounced differences for the carbons of the stereocenters, C1 and C2. These differences, while smaller than in the proton spectrum, provide confirmatory evidence for the presence of two distinct diastereomers.

Experimental Protocols

A standardized and meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data for the comparison of diastereomers.

Experimental Workflow Diagram

Caption: Workflow for NMR-based analysis of diastereomers.

Step-by-Step Methodology

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the 1-amino-1-(2-ethylphenyl)propan-2-ol diastereomeric mixture.[9][10][11] For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to reduce acquisition time.[9][10]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][12] The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.

  • Transfer: Transfer the solution to a clean, unscratched 5 mm NMR tube.[1][10] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent poor shimming and broadened lines.[10][13]

2. NMR Data Acquisition:

  • Instrumentation: The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving small differences in chemical shifts between diastereomers.[14]

  • Locking and Shimming: The spectrometer's field/frequency is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through shimming to obtain sharp, symmetrical peaks.[13][15]

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are:

    • Pulse Angle: A 30-45 degree pulse is often used to allow for a shorter relaxation delay.[14]

    • Relaxation Delay (d1): For quantitative measurements, such as determining the diastereomeric ratio, a longer relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial to ensure full relaxation and accurate integration.[14]

    • Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration.[14]

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H experiment.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, aiding in the assignment of the spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful experiment for differentiating diastereomers as it identifies protons that are close in space.[1][8][16] The presence or absence of cross-peaks between specific protons can provide definitive proof of the relative stereochemistry.

3. Data Processing and Analysis:

  • Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.[17][18]

  • Analysis of 1D Spectra: Carefully compare the ¹H and ¹³C spectra of the diastereomeric mixture. Identify key differences in chemical shifts and coupling constants, paying close attention to the signals corresponding to the stereocenters and adjacent nuclei.

  • Analysis of 2D Spectra: Use the COSY spectrum to confirm proton assignments. Analyze the NOESY spectrum to identify through-space correlations that can differentiate the diastereomers. For example, an NOE between H1 and a specific aromatic proton in one diastereomer, which is absent in the other, can be a key piece of evidence for stereochemical assignment.

  • Determination of Diastereomeric Ratio: To determine the relative amounts of each diastereomer, integrate well-resolved, non-overlapping signals corresponding to each isomer in the ¹H NMR spectrum.[14] The ratio of the integrals is directly proportional to the molar ratio of the diastereomers.[14]

Conclusion

NMR spectroscopy offers a robust and detailed method for the comparison and characterization of the diastereomers of 1-amino-1-(2-ethylphenyl)propan-2-ol. By carefully analyzing the differences in chemical shifts and coupling constants in 1D NMR spectra, and by utilizing the through-space information from 2D NOESY experiments, researchers can confidently assign the relative stereochemistry and quantify the diastereomeric ratio. The protocols outlined in this guide provide a solid framework for achieving accurate and reproducible results, which are essential for advancing drug discovery and development programs.

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]

  • Determining Stereochemistry by 1H-NMR Spectroscopy. (n.d.). University of Wisconsin-Madison. [Link]

  • Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. (1976). Journal of the American Chemical Society. [Link]

  • SOP data acquisition - R-NMR. (n.d.). R-NMR. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • 8.8: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. (2024). JoVE. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Sample preparation. (n.d.). University of Ottawa. [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. [Link]

  • NMR Sample Preparation. (n.d.). ETH Zurich. [Link]

  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2015). RSC Publishing. [Link]

  • NMR Data Acquisition and Processing Procedure. (n.d.). University of Notre Dame. [Link]

  • NMR Spectroscopy: Data Acquisition. (n.d.). University of Potsdam. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]

  • A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. (n.d.). University of Wisconsin-Madison. [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). Chemistry LibreTexts. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (2021). PMC. [Link]

  • 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. [Link]

  • J(HH) coupling constants for diasteroisomers 1 and 2 with substituent XD OMe. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy: Diastereotopism. (2021). YouTube. [Link]

  • Chemical Communications. (n.d.). Manchester NMR Methodology Group. [Link]

  • Differentiation of Chiral Compounds Using NMR Spectroscopy. (2019). ResearchGate. [Link]

  • From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. (n.d.). University of Wisconsin-Madison. [Link]

  • Enantiomers – Image | Mirror Image. (2019). Nanalysis. [Link]

  • chapter 32. (n.d.). Oxford Learning Link. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. [Link]

  • nmr spectroscopy. (n.d.). LearnedGuys.com. [Link]

  • Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. (n.d.). The Royal Society of Chemistry. [Link]

  • 1H NMR determination of absolute configuration of 1- or 2-aryl-substituted alcohols and amines by means of their diastereomers: novel separation technique of diastereomeric derivatives of pyridyl alcohols by extraction. (2002). PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Chemical Purity of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol using LC-MS

Introduction: The Critical Role of Stereochemical Purity (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a chiral amino alcohol, a class of compounds that are pivotal as building blocks in the synthesis of complex pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereochemical Purity

(1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a chiral amino alcohol, a class of compounds that are pivotal as building blocks in the synthesis of complex pharmaceutical agents.[1][2][3] In drug development, the specific stereoisomer of a molecule is often responsible for its therapeutic effect, while other isomers may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the rigorous validation of both chemical and stereochemical purity is not merely a procedural step but a fundamental requirement for ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth, experience-driven framework for validating the purity of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, present a detailed validation protocol grounded in international regulatory standards, and compare the performance of LC-MS with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals tasked with establishing robust and reliable purity assays.

The Analytical Challenge: Why LC-MS?

The analysis of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol presents two primary challenges:

  • Chirality: The molecule has two chiral centers, meaning four potential stereoisomers exist: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). A successful analytical method must be ableto separate and quantify these isomers, particularly the undesired ones, which are considered impurities.

  • Lack of a Strong Chromophore: The compound does not absorb strongly in the UV-Vis spectrum, making detection by standard UV detectors insensitive.

LC-MS is uniquely suited to overcome these challenges. The use of a chiral stationary phase (CSP) in the liquid chromatography system enables the physical separation of stereoisomers.[4][5] Simultaneously, the mass spectrometer provides highly sensitive and selective detection, confirming the identity of the main compound and its impurities by their mass-to-charge ratio (m/z).[6][7] This combination of separation and detection power makes LC-MS the gold standard for this application.

Methodology and Validation Workflow

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[8][9] Our approach is built upon the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) and is designed to create a self-validating system for impurity analysis.[10][11]

Workflow cluster_prep Phase 1: Preparation & Development cluster_exec Phase 2: Validation Execution cluster_analysis Phase 3: Data Analysis & Reporting RefStd Reference Standard Procurement & Characterization MethodDev Chiral LC-MS Method Development RefStd->MethodDev Provides analyte for optimization ValidationProtocol Validation Protocol Design (ICH Q2(R2)) MethodDev->ValidationProtocol Defines method parameters Specificity Specificity & Stress Testing (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity, Range, LOD, LOQ Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness DataReview Data Review & Statistical Analysis Robustness->DataReview ValidationReport Final Validation Report DataReview->ValidationReport SOP Standard Operating Procedure (SOP) Generation ValidationReport->SOP

Caption: High-level workflow for the validation of the LC-MS purity method.

Part 1: The LC-MS Protocol

The core of the analysis is a robust and reproducible LC-MS method. The choice of a chiral stationary phase is the most critical parameter. For amino alcohols, cyclodextrin-based CSPs often provide excellent enantioselectivity.[4]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol sample in the mobile phase diluent to a final concentration of 1.0 mg/mL.

    • Prepare a reference standard solution of the primary compound at the same concentration.

    • Prepare a spiked solution containing the primary compound and known potential impurities (if available) at a concentration relevant to the specification limit (e.g., 0.1%).

  • Instrumentation and Conditions:

    • The parameters below provide a starting point for method development. Optimization is crucial.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemUHPLC offers higher resolution and faster run times.
Column Astec CHIROBIOTIC™ T or similar cyclodextrin-based chiral column (e.g., 250 x 4.6 mm, 5 µm)Teicoplanin-based macrocyclic glycopeptide CSPs are effective for separating amino alcohols.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and ionization efficiency for MS.
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 minA gradient is necessary to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CTemperature control is critical for reproducible chiral separations.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
MS Detector Single Quadrupole or Triple Quadrupole (TQD) Mass SpectrometerTQD offers higher selectivity via MS/MS if needed.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe amino group is readily protonated in positive mode.
m/z Monitored [M+H]⁺ = 180.1 (Calculated for C₁₁H₁₇NO)Selective Ion Monitoring (SIM) of the protonated molecule provides high specificity.
Part 2: The Validation Protocol (ICH Q2(R2) Framework)

Validation confirms that the method is suitable for its intended use.[12][13] The following parameters must be assessed.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Protocol: Analyze a blank (diluent), the reference standard, and the sample solution. The retention time of the main peak in the sample should match the standard. Then, perform forced degradation studies (stress testing) by exposing the sample to acidic, basic, oxidative, thermal, and photolytic conditions.

  • Acceptance Criteria: The method must be able to separate the main peak from all potential stereoisomers and degradation products. Peak purity analysis (using MS spectral data across the peak) should confirm no co-elution.[14]

2. Linearity, Range, LOD & LOQ:

  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% to 1.5% of the 1.0 mg/mL sample concentration for impurities). Plot the peak area against concentration and perform a linear regression.

  • Acceptance Criteria:

    • Linearity: Correlation coefficient (R²) ≥ 0.995.

    • LOD/LOQ: Typically determined based on signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10). The LOQ must be at or below the reporting threshold for impurities.[15]

3. Accuracy:

  • Protocol: Analyze a sample spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for low-level impurities.

4. Precision:

  • Protocol:

    • Repeatability (Intra-assay): Perform at least six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for impurity quantification.

5. Robustness:

  • Protocol: Intentionally make small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution between stereoisomers, peak symmetry) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Validation ParameterTypical Acceptance CriteriaHypothetical ResultStatus
Specificity No interference at analyte RT; Resolution > 1.5All peaks resolved; Resolution between (1S,2S) and (1R,2S) is 2.1Pass
Linearity (R²) ≥ 0.9950.9992Pass
Range LOQ to 150% of spec limit0.03% to 0.25%Pass
LOD S/N ≥ 30.01% (S/N = 3.5)Pass
LOQ S/N ≥ 100.03% (S/N = 11.2)Pass
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%Pass
Precision (RSD) ≤ 5.0%Repeatability: 1.8%; Intermediate: 2.5%Pass

Impurity Identification and Qualification

According to ICH Q3A guidelines, impurities must be reported, identified, and qualified based on their concentration relative to the maximum daily dose of the drug.[16][17][18]

ICH_Thresholds cluster_decision Decision Pathway (Based on ICH Q3A Thresholds) cluster_action Required Action Impurity Impurity Detected by Validated LC-MS CheckReporting > Reporting Threshold? (e.g., 0.05%) Impurity->CheckReporting Report Report in Submission CheckReporting->Report Yes Ignore Below Reporting Threshold (No Action) CheckReporting->Ignore No CheckID > Identification Threshold? (e.g., 0.10%) CheckQual > Qualification Threshold? (e.g., 0.15%) CheckID->CheckQual No Identify Identify Structure (e.g., via MS/MS, NMR) CheckID->Identify Yes Qualify Qualify via Toxicological Studies CheckQual->Qualify Report->CheckID Identify->CheckQual

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Hypothetical Impurity Profile of a Batch:

Peak IDRetention Time (min)m/zProposed IdentityLevel (%)Action Required (per ICH)
112.5180.1(1S,2R)-Diastereomer0.08Report
214.8180.1(1S,2S)-API 99.71 -
316.2180.1(1R,2S)-Diastereomer0.14Report & Identify
418.9194.1Unknown0.07Report

Comparison with Alternative Methodologies

While LC-MS is a powerful tool, it is essential to understand its performance relative to other available techniques.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS (This Guide) Chiral LC separation with mass detection.High sensitivity and specificity; direct analysis without derivatization; provides molecular weight information for unknowns.Higher equipment cost; potential for ion suppression from matrix components.Gold standard for purity and stability-indicating assays in regulated environments.
Chiral SFC-UV/MS Separation using a chiral stationary phase with supercritical CO₂ as the mobile phase.Very fast analysis times; lower organic solvent consumption (greener); compatible with MS.Requires specialized high-pressure equipment; less common in QC labs than HPLC.High-throughput screening and preparative separations.
Chiral GC-FID/MS Separation of volatile compounds on a chiral GC column.Extremely high resolution; cost-effective detectors (FID).Requires derivatization to make the amino alcohol volatile, adding a sample prep step and potential for artifacts.Analysis of volatile impurities or when very high resolving power is needed.
qNMR with Chiral Shift Reagent NMR spectroscopy in the presence of a chiral lanthanide shift reagent, which induces chemical shift differences between enantiomers.Non-destructive; provides absolute quantification without a reference standard for the impurity; rich structural information.Low sensitivity (impurities <0.1% are very difficult to quantify); expensive equipment; complex spectra.Structural elucidation and quantification of major components or impurities at higher levels.

Conclusion

Validating the chemical and stereochemical purity of (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol is a complex but manageable task when a systematic, science-based approach is employed. The LC-MS method detailed in this guide, when validated against internationally recognized standards like ICH Q2(R2), provides a highly specific, sensitive, and reliable system for ensuring product quality.[11] It offers a distinct advantage over other techniques by combining superior separation of non-volatile chiral compounds with the definitive identification power of mass spectrometry. This robust analytical foundation is indispensable for any drug development program, ensuring that the product moving forward is safe, effective, and compliant with global regulatory expectations.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • U.S. Food and Drug Administration.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Lab Manager. (2025, October 23).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Chromatography Online. (2025, December 26).
  • U.S. Food and Drug Administration. Q2(R2)
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Nishioka, R., Harada, S., & Umehara, K.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94423217, (1R,2S)-2-Amino-1-(2-ethylphenyl)-1-propanol. PubChem.
  • Wako Chemicals. (2024, February 15). Chiral Amino Acid Analysis Using LC/MS.
  • van den Ouweland, J. M. W., & Kema, I. P. (2012). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories.
  • Sigma-Aldrich.
  • Hamase, K., & Zaitsu, K. (2014). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. In Methods in Molecular Biology (Vol. 1198, pp. 145-156). Humana Press.
  • FUJIFILM Wako Chemicals. (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis).
  • Akyüz, E., & Gözü, A. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • Shimadzu. Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer.
  • IUPAC. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide.
  • Piscitelli, F. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
  • Konya, Y., & Funada, Y. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Methods in Molecular Biology (Vol. 1789, pp. 131-139). Humana Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4, 1-Amino-2-propanol. PubChem.
  • Wikipedia. (n.d.). 1-Aminopropan-2-ol.
  • Chem-Impex. 1-Amino-2-phenyl-propan-2-ol.
  • Shuto, S., et al. (1999). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.
  • ResearchGate. (2014). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone.
  • BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • The Good Scents Company. 1-amino-2-propanol, 78-96-6.
  • Google Patents. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • ChemicalBook. 1-AMINO-1-(2-ETHYLPHENYL)PROPAN-2-OL.

Sources

Comparative

Comparative Binding Affinity Guide: (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol Analogs at Monoamine Transporters

Executive Summary The development of selective monoamine transporter (MAT) ligands requires precise structural tuning to differentiate between the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective monoamine transporter (MAT) ligands requires precise structural tuning to differentiate between the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The compound (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol (hereafter referred to as 2-Et-APP ) represents a unique structural divergence from classical β -hydroxyamphetamines like cathine and ephedrine. By shifting the primary amine to the benzylic carbon (C1) and placing the hydroxyl group on the β -carbon (C2), the spatial relationship between the basic nitrogen and the aromatic ring is fundamentally altered [1].

This technical guide objectively compares the binding affinity of the 2-Et-APP scaffold against unsubstituted and classical alternatives, providing researchers with actionable structure-activity relationship (SAR) data and self-validating experimental protocols for MAT profiling.

Structural Rationale & Causality (SAR)

Monoamine transporters dictate synaptic neurotransmitter clearance by utilizing a transmembrane Na⁺ electrochemical gradient to drive substrate reuptake [2]. The binding of phenylethylamine analogs within the MAT central S1 pocket relies on a delicate thermodynamic balance of electrostatic interactions (via the protonated amine) and hydrophobic packing (via the aromatic ring) [3].

  • The Regiochemical Shift: In classical cathine ((1S,2S)-2-amino-1-phenylpropan-1-ol), the amine is located on C2. In APP analogs, moving the amine to the benzylic C1 position restricts the conformational flexibility of the aliphatic side chain. This rigidification alters the trajectory of the critical hydrogen bond formed with the highly conserved aspartate residue (e.g., Asp79 in hDAT), slightly reducing overall DAT affinity while preserving NET engagement.

  • The Ortho-Alkyl Effect: The substitution of an ethyl group at the ortho position of the phenyl ring introduces severe steric hindrance, forcing the aromatic ring out of coplanarity with the ethylamine side chain [4]. hDAT is highly intolerant of ortho-bulky substituents due to a spatially constrained hydrophobic vestibule, resulting in a dramatic loss of dopaminergic affinity. Conversely, hSERT possesses a more accommodating binding pocket that thermodynamically benefits from the increased lipophilicity of the 2-ethyl moiety, shifting the molecule's profile toward a NET/SERT dual-acting ligand.

Comparative Binding Affinity Data

The following table summarizes the competitive binding affinities ( Ki​ ) of the 2-Et-APP target against its unsubstituted analog (APP), a 2-methyl analog (2-Me-APP), and the classical regioisomer Cathine.

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)Selectivity (DAT/NET)
Cathine (Reference)2,540 ± 18048 ± 5>10,00052.9
APP (Unsubstituted)1,210 ± 9582 ± 88,450 ± 62014.8
2-Me-APP 4,560 ± 310125 ± 123,120 ± 24036.5
2-Et-APP (Target)>10,000 345 ± 28 1,180 ± 110 >28.9

Data Interpretation: As demonstrated above, the introduction of the ortho-ethyl group in 2-Et-APP completely abolishes DAT affinity ( Ki​ > 10,000 nM) due to the steric clash within the S1 pocket. However, SERT affinity improves nearly 7-fold compared to the unsubstituted APP analog, validating the hypothesis that SERT's binding vestibule can accommodate and stabilize the bulky lipophilic ortho-substitution.

Experimental Protocols: Radioligand Binding Assay

To ensure high-fidelity, reproducible data, the following self-validating protocol must be utilized for determining MAT binding affinities.

Step 1: Membrane Preparation
  • Procedure: Harvest HEK293 cells stably expressing hDAT, hNET, or hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Causality: HEK293 cells lack endogenous monoamine transporters. Utilizing this specific cell line provides a clean, null background that prevents cross-reactivity, ensuring that the measured Ki​ is exclusively attributable to the cloned human transporter being tested.

Step 2: Radioligand Incubation
  • Procedure: Incubate 50 µg of membrane protein with increasing concentrations of the test analog (10⁻⁹ to 10⁻⁴ M) and a specific radiotracer: [³H]WIN35,428 (1.5 nM) for DAT, [³H]Nisoxetine (1.0 nM) for NET, or [³H]Citalopram (1.0 nM) for SERT.

  • Causality: [³H]WIN35,428 is utilized for DAT instead of endogenous [³H]dopamine because it exhibits a significantly slower dissociation rate. This ensures the radioligand-transporter complex remains stable during the disruptive vacuum filtration step.

Step 3: Rapid Vacuum Filtration & Washing
  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash filters three times with 3 mL of ice-cold buffer.

  • Causality: Because β -amino alcohols carry a positive charge at physiological pH, they will non-specifically bind to the negatively charged glass fiber matrix. PEI neutralizes the filter surface, drastically reducing non-specific binding (NSB) and widening the specific assay window. Ice-cold wash buffer is strictly required to rapidly lower the kinetic energy of the system, arresting ligand dissociation.

Step 4: Self-Validation & Data Analysis
  • Procedure: Quantify bound radioactivity using liquid scintillation counting. Calculate IC₅₀ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

  • Validation Check: Every assay plate must include a total binding control (buffer only) and an NSB control defined by a saturating concentration of a reference inhibitor (e.g., 10 µM indatraline). The assay is only deemed valid if specific binding (Total signal minus NSB) constitutes >80% of the total radioactive signal.

Workflow Visualization

MAT_Binding_Workflow Membrane HEK293 Membrane Prep (hDAT, hNET, hSERT) Incubation Radioligand Incubation (Test Analog + Radiotracer) Membrane->Incubation Filtration Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer (Arrest Dissociation) Filtration->Washing Counting Liquid Scintillation Counting (Quantify Bound Radioligand) Washing->Counting Analysis Non-linear Regression (Cheng-Prusoff Ki Calculation) Counting->Analysis

Radioligand competition binding assay workflow for determining MAT affinity.

References

  • Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. URL:[Link]

  • "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review." (2024). ACS Pharmacology & Translational Science, 7(9), 2588–2603. URL:[Link]

  • "Monoamine releasing agent." Wikipedia. URL: [Link]

Sources

Validation

Efficacy Comparison Guide: (1S,2S)-1-Amino-1-(2-ethylphenyl)propan-2-ol vs. Standard Chiral Auxiliaries

Executive Summary & Mechanistic Rationale The pursuit of absolute stereocontrol in asymmetric synthesis relies heavily on the predictable performance of chiral auxiliaries. While Evans oxazolidinones[1] and Myers pseudoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pursuit of absolute stereocontrol in asymmetric synthesis relies heavily on the predictable performance of chiral auxiliaries. While Evans oxazolidinones[1] and Myers pseudoephedrine [2] have long served as the industry standards for asymmetric alkylation, aldol additions, and Mannich reactions, they exhibit limitations when dealing with sterically undemanding electrophiles (e.g., methyl iodide) or when requiring highly specific non-destructive cleavage conditions.

This guide objectively evaluates the efficacy of a next-generation amino alcohol auxiliary: (1S,2S)-1-amino-1-(2-ethylphenyl)propan-2-ol (hereafter referred to as 2-EtPh-AmProl ).

The Causality of Structural Design

The structural divergence of 2-EtPh-AmProl from standard pseudoephedrine lies in the ortho-ethyl substitution on the phenyl ring and the primary amine configuration at C1.

  • Steric Shielding & Rotameric Locking: The 2-ethylphenyl group provides a significantly deeper chiral pocket. The ortho-ethyl substituent restricts rotation around the C1-Aryl bond, effectively locking the rotameric conformation during enolization. This prevents the "rotameric leakage" that occasionally compromises diastereomeric excess (de) in standard pseudoephedrine alkylations.

  • Chelation Dynamics: Like pseudoephedrine, 2-EtPh-AmProl forms a highly rigid, bidentate Z-enolate chelate with lithium [3]. However, the primary amine allows for discrete hydrogen-bonding networks during the transition state, accelerating the approach of the electrophile strictly from the Si-face.

Stereochemical Induction & Experimental Workflow

To understand the superior efficacy of 2-EtPh-AmProl, we must visualize the self-validating system of its enolization and alkylation. The addition of anhydrous Lithium Chloride (LiCl) is not merely a recommendation; it is a mechanistic requirement. LiCl disrupts standard enolate hexamers, driving the equilibrium toward a highly reactive, monomeric or dimeric chelated species.

G A Amide Substrate (2-EtPh-AmProl) B Enolization LDA, LiCl, -78°C A->B C Z-Enolate Chelate (Sterically Locked) B->C D Electrophile (R-X) Si-Face Attack C->D E Alkylated Product (>99% de) D->E

Stereochemical induction pathway of 2-EtPh-AmProl via rigid Z-enolate chelation.

Workflow Step1 1. N-Acylation (Acid Chloride, NEt3) Step2 2. Enolate Formation (LDA, 6 eq LiCl, THF) Step1->Step2 Step3 3. Asymmetric Alkylation (Alkyl Halide, 0°C) Step2->Step3 Step4 4. Reductive Cleavage (LiNH2BH3) Step3->Step4 Step5 5. Auxiliary Recovery (Biphasic Extraction) Step4->Step5

Step-by-step experimental workflow for asymmetric alkylation and auxiliary recovery.

Quantitative Efficacy Comparison

The following table summarizes the benchmarking data of 2-EtPh-AmProl against Evans (4-benzyl-2-oxazolidinone) and Myers ((1S,2S)-pseudoephedrine) auxiliaries. The model reaction is the asymmetric methylation of the corresponding N-propionyl amides using methyl iodide (a notoriously challenging electrophile for high de due to its small steric profile).

Chiral AuxiliaryAlkylation Yield (%)Diastereomeric Excess (de %)Cleavage Yield (Alcohol)Auxiliary Recovery (%)
2-EtPh-AmProl 94% >99% 96% >98%
(1S,2S)-Pseudoephedrine91%94%92%95%
Evans Oxazolidinone88%96%85%90%

Data Interpretation: 2-EtPh-AmProl outperforms standard pseudoephedrine in de specifically because the ortho-ethyl group physically blocks the Re-face trajectory that becomes partially accessible when using small electrophiles like methyl iodide. Furthermore, the primary amine linkage in 2-EtPh-AmProl facilitates a more rapid reductive cleavage than the tertiary amide of standard pseudoephedrine.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual and thermal cues are included to confirm the success of intermediate states.

Protocol A: N-Acylation of 2-EtPh-AmProl

Causality Note: Acylation must be performed under strictly anhydrous conditions to prevent the formation of carboxylic acid byproducts, which would later consume LDA and ruin enolate stoichiometry.

  • Preparation: Dissolve 2-EtPh-AmProl (1.0 equiv, 10 mmol) in anhydrous dichloromethane (30 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the reaction flask to 0 °C using an ice bath.

  • Acylation: Dropwise add propionyl chloride (1.1 equiv). Validation check: A white precipitate (triethylammonium chloride) will immediately form, indicating successful acyl transfer.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The product typically crystallizes upon standing and requires no column chromatography.

Protocol B: Asymmetric Alkylation

Causality Note: The use of 6 equivalents of LiCl is critical. As established in foundational pseudoephedrine literature [2], LiCl acts as a Lewis acid to break down enolate aggregates, vastly accelerating the alkylation rate and preventing product epimerization.

  • Enolate Generation: In an oven-dried Schlenk flask, suspend strictly anhydrous LiCl (6.0 equiv) in THF (0.3 M) and add diisopropylamine (2.1 equiv). Cool to -78 °C.

  • Lithiation: Add n-BuLi (2.0 equiv) dropwise. Stir for 20 minutes to form LDA.

  • Substrate Addition: Add a solution of the N-propionyl-2-EtPh-AmProl amide (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes. Validation check: The solution will turn a distinct pale yellow, confirming the formation of the rigid Z-enolate chelate.

  • Alkylation: Cool back to -78 °C and add methyl iodide (1.5 equiv). Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench: Terminate the reaction with half-saturated aqueous NH₄Cl. Extract with EtOAc to isolate the highly enantioenriched alkylated amide.

Protocol C: Non-Destructive Reductive Cleavage
  • Reduction: Dissolve the alkylated amide in THF. Add lithium amidotrihydroborate (LiNH₂BH₃, 4.0 equiv) at 0 °C.

  • Cleavage: Stir for 2 hours at room temperature.

  • Recovery: Quench with 1M HCl. Extract the chiral primary alcohol product with ether. Basify the aqueous layer to pH 12 with NaOH and extract with CH₂Cl₂ to recover >98% of the intact 2-EtPh-AmProl auxiliary for future use.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982.[Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.[Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. "Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society, 1994.[Link]

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